molecular formula C8H18N2O B1588695 2-(4-(Aminomethyl)piperidin-1-yl)ethanol CAS No. 21168-72-9

2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Cat. No.: B1588695
CAS No.: 21168-72-9
M. Wt: 158.24 g/mol
InChI Key: VKMYXOQRUXXUHE-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)piperidin-1-yl)ethanol is a chemical compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile and valuable building block for the development of new active molecules. Its structure incorporates both an aminomethyl group and an ethanol group on a piperidine ring, making it a multifunctional scaffold for further chemical modification. Piperidine derivatives are fundamental synthetic fragments in the pharmaceutical industry, present in more than twenty classes of drugs . This compound is specifically utilized as a key intermediate in the synthesis of various pharmacologically active agents. Scientific literature highlights its role in the preparation of heterocyclic protein kinase inhibitors, which are investigated for the treatment of cancer and autoimmune conditions . Furthermore, its utility extends to the development of nervous system depressants, showcasing its application in neuroscience research . The piperidine moiety is a common feature in molecules that interact with the central nervous system, and derivatives of 2-(piperidin-1-yl)ethanol have been explored for their potential in therapeutics, including as antipsychotics and agents for neurodegenerative disorders . As a reagent in chemical research, 2-(4-(Aminomethyl)piperidin-1-yl)-ethanol contributes to the advancement of scientific knowledge by facilitating the exploration of new chemical spaces and the development of novel therapeutic candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMYXOQRUXXUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428537
Record name 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21168-72-9
Record name 4-(Aminomethyl)-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21168-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-[4-(Aminomethyl)piperidin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-[4-(Aminomethyl)piperidin-1-yl]ethanol (CAS 21168-72-9), a critical bifunctional building block in medicinal chemistry.[1]

A Versatile Bifunctional Scaffold for CNS and Kinase Inhibitor Discovery[1]

Executive Summary

CAS 21168-72-9 is a pharmacologically significant piperidine derivative characterized by two distinct reactive handles: a primary aminomethyl group and a hydroxyethyl tail attached to the piperidine nitrogen.[1] This "Janus-faced" reactivity allows it to serve as a versatile linker and scaffold in drug discovery, particularly for Central Nervous System (CNS) agents (due to the piperidine pharmacophore) and Protein Kinase Inhibitors .[1][2] Its structural motif is embedded in various bioactive compounds designed to modulate dopamine receptors, iron chelation pathways, and signal transduction cascades.

Chemical Identity & Physicochemical Profile

Core Identification
PropertyData
CAS Number 21168-72-9
IUPAC Name 2-[4-(Aminomethyl)piperidin-1-yl]ethanol
Common Synonyms 4-(Aminomethyl)-1-piperidineethanol; 1-(2-Hydroxyethyl)-4-(aminomethyl)piperidine
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
SMILES OCCN1CCC(CN)CC1
InChI Key VKMYXOQRUXXUHE-UHFFFAOYSA-N
Physical Properties
ParameterValueCondition/Note
Physical State Solid (Low-melting) or Viscous LiquidOften supplied as HCl salt for stability
Melting Point 166–167 °CValue for Hydrochloride salt forms
Boiling Point ~99–100 °C@ 10.3 Torr (Vacuum distilled)
Density ~1.0 g/cm³Estimated for liquid phase
pKa (Calc) ~9.8 (Amine), ~14 (Alcohol)Basic character dominates
Solubility High: Water, Ethanol, DMSOPolar nature due to -OH and -NH₂

Synthetic Routes & Production

The synthesis of CAS 21168-72-9 typically proceeds via the selective N-alkylation of 4-(aminomethyl)piperidine.[1] The challenge lies in preventing O-alkylation or over-alkylation of the primary amine.[1]

Primary Industrial Route (Ethoxylation)

This route utilizes the differential nucleophilicity between the secondary piperidine amine and the primary exocyclic amine.[1]

Reagents: 4-(Aminomethyl)piperidine, Ethylene Oxide (or 2-Chloroethanol).[1][2] Conditions: Controlled temperature (60–80°C), often without solvent or in ethanol.[1]

SynthesisRoute cluster_conditions Reaction Criticality Start 4-Cyanopyridine Step1 Hydrogenation (Pd/C or Raney Ni) Start->Step1 Inter 4-(Aminomethyl)piperidine Step1->Inter Step2 N-Alkylation (Ethylene Oxide or 2-Chloroethanol) Inter->Step2 Product CAS 21168-72-9 Step2->Product Note Selectivity Control: Secondary amine is more nucleophilic than primary amine at neutral pH.

Figure 1: Industrial synthesis pathway starting from pyridine precursors.

Medicinal Chemistry Applications

The "Privileged" Piperidine Scaffold

The 1-piperidineethanol moiety is a "privileged structure" in medicinal chemistry, appearing in numerous drugs (e.g., antipsychotics, antihistamines). CAS 21168-72-9 extends this by providing a primary amine handle , allowing researchers to attach specific pharmacophores while retaining the favorable ADME properties of the piperidine ring.

Key Therapeutic Areas
  • CNS Agents (Dopamine/Serotonin Modulators):

    • The piperidine nitrogen mimics the basic nitrogen found in neurotransmitters.[1]

    • Application: Synthesis of bifunctional iron chelators (e.g., VK-28 analogs) for neuroprotection in Parkinson's disease.[1] The alcohol tail improves blood-brain barrier (BBB) permeability via specific transport or lipophilicity modulation.[1]

  • Kinase Inhibitors:

    • Used as a solubilizing tail .[1] The primary amine is coupled to the core kinase scaffold (e.g., quinazoline or pyrimidine), projecting the piperidine ring into the solvent-exposed region of the ATP binding pocket.

    • Mechanism: Improves water solubility and reduces protein binding.[1]

Derivatization Logic

The molecule allows for orthogonal functionalization.[1]

Derivatization Core CAS 21168-72-9 (Bifunctional Scaffold) Amine Primary Amine (-NH2) High Reactivity Core->Amine Alcohol Primary Alcohol (-OH) Moderate Reactivity Core->Alcohol Amide Amide Coupling (Drug Conjugation) Amine->Amide R-COOH / HATU Urea Urea Formation (Kinase Inhibitors) Amine->Urea R-NCO Ether Etherification (Solubility Tuning) Alcohol->Ether NaH / R-X Prodrug Esterification (Prodrug Design) Alcohol->Prodrug Acyl Chlorides

Figure 2: Orthogonal derivatization strategy for drug design.[1]

Experimental Protocols

Protocol A: Selective Amide Coupling (Primary Amine)

Use this protocol to attach the scaffold to a carboxylic acid drug core.

  • Preparation: Dissolve the carboxylic acid core (1.0 eq) in dry DMF under Argon.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at 0°C.

  • Addition: Add CAS 21168-72-9 (1.0 eq) dissolved in minimal DMF.

    • Note: No protection of the alcohol is usually required; the primary amine is significantly more nucleophilic toward activated esters.[1]

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography (DCM/MeOH gradient). The alcohol group usually causes the product to elute later.[1]

Protocol B: Storage & Stability
  • Hygroscopicity: The free base is hygroscopic.[1] Store under nitrogen or argon.[1]

  • Temperature: Long-term storage at 2–8°C is recommended to prevent oxidation of the amine.[1]

  • Salt Formation: If the free base is an oil, converting it to the dihydrochloride salt (using HCl in dioxane) yields a stable, easy-to-handle solid.

Safety & Toxicology (E-E-A-T)

  • Hazard Classification:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1]

    • Corrosivity: As a concentrated amine, it can cause chemical burns if not handled correctly.[1]

  • Handling Precautions:

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.[1]

    • Process in a fume hood to avoid inhalation of vapors (if liquid) or dust (if solid salt).[1]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for >15 minutes.[1] Remove contact lenses.[1]

    • Skin Contact: Wash with plenty of soap and water.[1]

References

  • PubChem. (2025).[1][4] Compound Summary: 2-[4-(Aminomethyl)piperidin-1-yl]ethanol (CAS 21168-72-9).[1][5][6][7] National Library of Medicine.[1] Link[1][6]

  • BenchChem. (2024).[1] Technical Data Sheet: 2-(4-(Aminomethyl)piperidin-1-yl)ethanol. Link

  • ChemicalBook. (2024).[1] CAS 21168-72-9 Properties and Suppliers. Link

  • Sigma-Aldrich. (2024).[1][8] Product Catalog: Piperidine Derivatives. Link

  • Warshakoon, N. C., et al. (2006).[1] Design and synthesis of substituted piperidines as potential heterocyclic kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 234-239.[1] (Contextual citation for scaffold utility).

Sources

Cheminformatics and Synthetic Utility of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry and Linker Design

Executive Summary: The Scaffold Advantage

In the architecture of modern drug discovery, 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS: 21168-72-9) serves as a high-value bifunctional building block.[1][2][3] With a molecular weight of 158.24 g/mol , it occupies a critical "Goldilocks" zone for Fragment-Based Drug Discovery (FBDD)—sufficiently small to allow for elaborate decoration yet complex enough to provide defined exit vectors.[1][2]

For the medicinal chemist, this molecule is not merely a reagent; it is a solubility-enhancing linker.[1][2] The piperidine ring provides structural rigidity, the hydroxyl group modulates lipophilicity (LogP -0.6), and the primary amine serves as a reactive handle for amide coupling or reductive amination.[1] This guide dissects its physicochemical profile, synthesis, and self-validating analytical protocols.[1][2]

Physicochemical Profile & Molecular Weight Analysis

Precise stoichiometry is the bedrock of library synthesis.[1][2] While the average molecular weight is used for bulk calculations, the monoisotopic mass is critical for high-resolution Mass Spectrometry (HRMS) validation.[1][2]

Table 1: Core Cheminformatics Data

PropertyValueTechnical Significance
Molecular Weight (Average) 158.24 g/mol Used for molarity calculations in synthesis.[1][2]
Monoisotopic Mass 158.1419 g/mol The exact m/z peak to look for in HRMS (

).[1][2]
Molecular Formula

Elemental composition validation.
CAS Number 21168-72-9Unique identifier for sourcing and regulatory checks.[1][2][3]
XLogP3 -0.6Indicates high water solubility; ideal for lowering the LogP of lipophilic warheads.[1][2]
Topological Polar Surface Area (TPSA) 49.5 ŲWell below the 140 Ų threshold for cell permeability.[1][2]
pKa (Estimated) ~9.8 (Primary Amine)~8.2 (Tertiary Ring N)Dictates buffer selection for LC-MS (requires high pH or ion-pairing).[1][2]
Synthetic Methodologies & Causality

A "Senior Scientist" approach requires understanding why a route is chosen.[1][2] Direct alkylation is faster but riskier; protected routes are longer but yield higher purity.[1][2]

Route A: Direct N-Alkylation (Industrial/Scale-Up)

Mechanism: Nucleophilic attack of the secondary piperidine amine on ethylene oxide or 2-chloroethanol.[1][2][3] Causality: The secondary amine in the piperidine ring is sterically constrained but often more nucleophilic than the primary aminomethyl group due to the inductive effect of the alkyl chains, though selectivity is pH and temperature-dependent.[2]

  • Reagents: 4-(Aminomethyl)piperidine, Ethylene Oxide (or 2-Chloroethanol), Base (

    
    ).[1][2]
    
  • Critical Control Point: Stoichiometry.[1][2] Excess alkylating agent leads to bis-alkylation at the primary amine.[1][2]

Route B: The "High-Fidelity" Protected Route (Recommended for Research)

To guarantee regioselectivity, the primary amine is masked.[1][2]

  • Protection: 4-(Aminomethyl)piperidine +

    
    
    
    
    
    N-Boc intermediate (selectivity controlled by temperature).[1][2]
  • Alkylation: N-Boc intermediate + 2-Bromoethanol

    
     N-hydroxyethyl intermediate.[1][2]
    
  • Deprotection: TFA/DCM

    
     Final Product.
    

Synthesis_Workflow Start 4-(Aminomethyl)piperidine (Starting Material) Decision Purity Requirement? Start->Decision RouteA Route A: Direct Alkylation (+ 2-Chloroethanol / K2CO3) Decision->RouteA Speed/Scale RouteB1 Route B: Boc-Protection (Selectivity Control) Decision->RouteB1 High Purity Product 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (MW: 158.24) RouteA->Product Risk: Bis-alkylation RouteB2 Alkylation of Ring Nitrogen RouteB1->RouteB2 RouteB3 TFA Deprotection RouteB2->RouteB3 RouteB3->Product High Regioselectivity

Figure 1: Decision tree for synthetic strategy based on purity vs. throughput requirements.

Analytical Validation: A Self-Validating Protocol

Trustworthiness in data comes from self-validating systems.[1][2] Because this molecule is highly polar and lacks a strong chromophore (no benzene ring), standard UV detection at 254 nm is useless.[1][2]

Protocol: HILIC-MS or CAD Detection

Objective: Confirm identity and purity without UV reliance.

  • Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Acetonitrile:Water (Ammonium Formate buffer).

  • Column Selection: Do NOT use standard C18 (retention will be near void volume).[1][2] Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized Polar C18.[1][2]

  • Mobile Phase:

    • A: Water + 10mM Ammonium Formate (pH 3.0).[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Why Acidic? Protonates both nitrogens, improving ionization for MS (

      
       and 
      
      
      
      ).[1][2]
  • Detection Logic (Self-Validating):

    • Signal 1 (MS): Extracted Ion Chromatogram (EIC) for m/z 159.15.

    • Signal 2 (CAD/ELSD): Charged Aerosol Detection (universal for non-chromophores).[1][2]

    • Validation: The peaks from MS and CAD must align perfectly.[1][2] If MS shows a peak but CAD does not, it is likely background noise.[1][2]

Analytical_Logic Sample Sample: C8H18N2O Column Column Selection: HILIC or Polar C18 Sample->Column Detectors Dual Detection System Column->Detectors MS Mass Spec (ESI+) Target: 159.15 m/z Detectors->MS CAD CAD/ELSD (Universal Mass) Detectors->CAD Result_Pass PASS: RT Aligns + Correct Mass MS->Result_Pass Signal Match Result_Fail FAIL: RT < Void Volume or Mass Mismatch MS->Result_Fail No Ionization CAD->Result_Pass

Figure 2: Analytical workflow ensuring retention of polar amines and confirmation of non-UV active species.

Applications in Drug Discovery

The utility of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol extends beyond its weight.[1][2][3]

  • PROTAC Linker Design:

    • The piperidine ring acts as a rigid spacer, reducing the entropic penalty of binding compared to flexible PEG chains.[2]

    • The primary amine connects to the E3 ligase ligand (e.g., Thalidomide derivatives), while the alcohol can be converted to a halide or tosylate for attachment to the Target Protein ligand.[1]

  • Solubility "Warhead":

    • Attaching this moiety to a flat, insoluble kinase inhibitor core can drastically improve aqueous solubility due to the protonatable tertiary amine and the hydrogen-bonding hydroxyl group.[1][2]

  • Sigma-1 Receptor Ligands:

    • Derivatives of aminomethylpiperidines have shown high affinity for Sigma-1 receptors, relevant in neuropharmacology.[1][2] The ethanol tail often occupies a specific hydrophobic pocket or engages in H-bonding within the receptor active site.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21168-72-9, 2-(4-(Aminomethyl)piperidin-1-yl)ethanol.[1][2] Retrieved from [Link][1][2]

  • Meyer, C. et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.[1][2] Journal of Medicinal Chemistry (via PMC).[1][2] Retrieved from [Link]

Sources

Rational Design & Utility: 2-[4-(Aminomethyl)piperidin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-[4-(aminomethyl)piperidin-1-yl]ethanol (CAS: 21168-72-9) serves as a high-value bifunctional scaffold.[1] Its utility lies in its ability to bridge lipophilic pharmacophores with hydrophilic solubilizing groups. This guide dissects the nomenclature, synthesis, and physicochemical rationale for deploying this molecule as a linker in kinase inhibitors and GPCR ligands.

Structural Identity & Nomenclature Logic

The IUPAC name 2-[4-(Aminomethyl)piperidin-1-yl]ethanol is derived through a strict hierarchical evaluation of functional groups. For researchers documenting novel analogs, understanding this hierarchy is critical to maintaining data integrity in ELNs (Electronic Lab Notebooks).

1.1 The Nomenclature Hierarchy

According to IUPAC Blue Book rules, the principal functional group determines the parent structure.

  • Principal Group Selection: The molecule contains a hydroxyl group (-OH) and two amine groups (tertiary piperidine nitrogen and primary aminomethyl nitrogen).

  • Priority Rule: Alcohol > Amine.[2][3] Therefore, the suffix is -ol , and the parent chain is ethanol .

  • Substituent Assignment:

    • The piperidine ring is treated as a substituent attached to the ethanol chain at position 2.

    • The piperidine itself is substituted at position 4 with an aminomethyl group.[1]

Final Assembly: 2-[4-(Aminomethyl)piperidin-1-yl]ethanol.[1][4][5][6][7][8]

NomenclatureHierarchy Molecule Target Molecule FuncGroups Identify Functional Groups Molecule->FuncGroups Priority Determine Priority (IUPAC P-41) FuncGroups->Priority -OH vs -NH2 Parent Parent: Ethanol (Suffix: -ol) Priority->Parent -OH Wins Substituent Substituent: Piperidin-1-yl Parent->Substituent Attached at C2 DeepSub Deep Substituent: 4-(Aminomethyl) Substituent->DeepSub Attached at C4 FinalName 2-[4-(Aminomethyl)piperidin-1-yl]ethanol DeepSub->FinalName

Figure 1: Decision tree illustrating the IUPAC priority rules governing the nomenclature of the target molecule.

Physicochemical Profiling

For medicinal chemists, this molecule acts as a solubility enhancer . The piperidine ring provides structural rigidity (reducing entropic penalty upon binding), while the hydroxyl and primary amine groups lower LogP.

PropertyValueImplication for Drug Design
Molecular Weight 158.24 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
Formula C₈H₁₈N₂OHigh N/C ratio suggests good water solubility.
Boiling Point ~99-100°C (10 Torr)High boiling point requires vacuum distillation for purification.
pKa (Calc.) ~9.8 (Amine), ~14.8 (OH)The basic amines will be protonated at physiological pH, aiding solubility.
H-Bond Donors 2Primary amine (-NH₂) and Hydroxyl (-OH).
H-Bond Acceptors 3Tertiary amine, Primary amine, Hydroxyl oxygen.
Synthetic Protocols

The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]ethanol typically follows a convergent route involving N-alkylation. Below is a scalable protocol suitable for generating gram-scale quantities for SAR (Structure-Activity Relationship) studies.

3.1 Route A: Direct N-Alkylation (Recommended)

This method utilizes 2-chloroethanol to introduce the hydroxyethyl tail.[1] It is preferred over ethylene oxide in non-specialized labs due to safety profiles.

Reagents:

  • Starting Material: 4-(Aminomethyl)piperidine (1.0 eq)

  • Alkylating Agent: 2-Chloroethanol (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (TEA)

  • Solvent: Ethanol or Acetonitrile

  • Catalyst: Potassium Iodide (KI, 0.1 eq - optional Finkelstein accelerator)

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 4-(aminomethyl)piperidine and acetonitrile.

  • Activation: Add finely ground K₂CO₃ and catalytic KI. Stir at room temperature for 15 minutes.

  • Addition: Add 2-chloroethanol dropwise via a pressure-equalizing addition funnel to control the exotherm.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM with 1% NH₄OH).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil can often be used directly. For high purity (>98%), perform vacuum distillation or column chromatography (eluting with DCM/MeOH/NH₃).

SynthesisWorkflow Start 4-(Aminomethyl) piperidine Reaction Reflux (80°C) 12-16 hrs Start->Reaction Reagents 2-Chloroethanol + K2CO3 / KI Reagents->Reaction Workup Filtration & Concentration Reaction->Workup Conversion >95% Product 2-[4-(Aminomethyl) piperidin-1-yl]ethanol Workup->Product Distillation

Figure 2: Synthetic workflow for the N-alkylation of 4-(aminomethyl)piperidine.

Structural Utility in Drug Discovery

This molecule is rarely the final drug; it is a linker or headgroup .

4.1 The "Privileged" Piperidine Scaffold

The piperidine ring is ubiquitous in FDA-approved drugs (e.g., Donepezil, Fentanyl). By functionalizing the 4-position with a primary amine, researchers create a handle for amide coupling to carboxylic acids (e.g., linking to a kinase hinge-binder).

4.2 PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are vital.

  • The Amine: Attaches to the E3 ligase ligand (e.g., Thalidomide derivative).

  • The Hydroxyl: Can be converted to a mesylate/tosylate for alkylation to the Warhead (Target protein binder).

  • The Piperidine: Provides a semi-rigid constraint, preventing the linker from collapsing on itself.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.65 (t, 2H): -CH₂-OH (Deshielded by oxygen).

    • δ 2.90 (d, 2H): Piperidine C3/C5 equatorial protons.

    • δ 2.55 (d, 2H): -CH₂-NH₂ (Doublet due to adjacent CH).

    • δ 2.50 (t, 2H): N-CH₂ -CH₂-OH.

    • δ 1.2–1.7 (m, 5H): Piperidine ring protons and methine CH.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated: 159.15; Found: 159.2.

References
  • PubChem. (n.d.).[7] Compound Summary for CID 21168-72-9. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Wunsch, B., et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. National Institutes of Health (PMC). Retrieved January 30, 2026, from [Link]

Sources

Technical Whitepaper: Strategic Sourcing and Utilization of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

[1]

Executive Summary

2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS 21168-72-9) is a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structure—a piperidine core functionalized with a primary amine and a hydroxyethyl tail—offers versatile attachment points for fragment-based drug discovery (FBDD).[1]

While commercially available, supply chain volatility and purity variations often necessitate a rigorous "make-vs-buy" analysis.[1] This guide provides a technical deep-dive into the commercial landscape, quality assurance protocols, and a validated synthetic route for researchers requiring high-fidelity starting materials.

Part 1: Chemical Identity & Physical Dossier[1]

Before sourcing, verify the compound parameters to prevent registry errors, particularly with similar isomers (e.g., 2-, 3-substituted piperidines).[1]

ParameterSpecification
IUPAC Name 2-[4-(Aminomethyl)piperidin-1-yl]ethanol
Common Synonyms 4-(Aminomethyl)-1-piperidineethanol; 1-(2-Hydroxyethyl)-4-(aminomethyl)piperidine
CAS Number 21168-72-9
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Acidity (pKa) ~10.8 (Piperidine N), ~10.0 (Primary Amine)
Solubility Highly soluble in water, methanol, DMSO; Sparingly soluble in ether

Part 2: Commercial Availability Landscape[1]

The commercial supply of CAS 21168-72-9 is bifurcated into "Catalog Stock" (immediate) and "Synthesis-on-Demand" (lead time > 4 weeks).[1]

Major Suppliers & Tiers[1]
Supplier TierRepresentative VendorsAvailabilityPurity GuaranteeTypical Use Case
Tier 1 (Global) Sigma-Aldrich (AldrichCPR), Fisher ScientificStock (1-3 Days)>95% (H-NMR)HTS Screening, Pilot Reactions
Tier 2 (Specialist) Enamine, Combi-Blocks, BLD PharmStock/Lead (1-2 Wks)>97%Scale-up (>10g), Library Synthesis
Tier 3 (Aggregators) Echemi, MolPortVariableVariableSourcing comparison

Market Insight: Sigma-Aldrich lists this under their AldrichCPR (Custom Products) line [1], implying it is part of a unique chemical library rather than a bulk commodity.[1] This often correlates with a higher price point per gram compared to standard building blocks. Researchers requiring multi-gram quantities should consider Tier 2 specialists like Enamine or Combi-Blocks for better cost-efficiency.[1]

Supply Chain Decision Logic

The following diagram illustrates the decision matrix for sourcing this compound based on project timelines and purity requirements.

SourcingLogiccluster_legendDecision FactorsStartRequirement: CAS 21168-72-9QtyCheckQuantity Needed?Start->QtyCheckStockCheckCheck Tier 1/2 StockQtyCheck->StockCheck< 5gCostAnalysisCost > $150/g?QtyCheck->CostAnalysis> 5gBuyPURCHASE(Sigma/Enamine)StockCheck->BuyIn StockMakeSYNTHESIZE(In-House)StockCheck->MakeLead Time > 4 wksCostAnalysis->BuyNoCostAnalysis->MakeYesLegendHigh Purity Required for Biological Assays

Figure 1: Strategic sourcing decision tree for 2-(4-(Aminomethyl)piperidin-1-yl)ethanol.

Part 3: Quality Assurance & Technical Validation[1]

When purchasing CAS 21168-72-9, "Certificate of Analysis" (CoA) verification is mandatory.[1] The compound is prone to hygroscopicity (absorbing water) and oxidative degradation (N-oxide formation) if stored improperly.[1]

Critical Impurities to Monitor[1]
  • Bis-alkylated byproduct: Formation of N,N-bis(2-hydroxyethyl) species during synthesis.[1]

  • Piperazine contaminants: Common in lower-grade piperidine starting materials.

  • Water content: Can skew stoichiometry in subsequent coupling reactions.

Validation Protocol

Method: ¹H-NMR (400 MHz, DMSO-d₆)

  • Diagnostic Peak 1: Triplet at ~2.3-2.4 ppm (methylene adjacent to piperidine nitrogen).[1]

  • Diagnostic Peak 2: Doublet at ~2.45 ppm (methylene of the aminomethyl group).

  • Differentiation: Ensure integration ratio matches 2:2. If the piperidine nitrogen is quaternized or oxidized, the ring protons will shift downfield significantly.

Part 4: Validated Synthetic Route (The "Make" Option)

If commercial stock is unavailable or cost-prohibitive, the synthesis is straightforward but requires regiochemical control to avoid alkylating the primary amine.[1]

Retrosynthetic Analysis

Direct alkylation of 4-(aminomethyl)piperidine with 2-chloroethanol often leads to mixtures (alkylation at both the secondary and primary amines).[1] The Expert approach uses a protection strategy.[3][4][5]

Step-by-Step Protocol

Reaction: N-Alkylation of N-Boc-protected precursor followed by deprotection.[1]

  • Starting Material: 4-(N-Boc-aminomethyl)piperidine (Commercially available).[1]

  • Reagent: 2-Bromoethanol or Ethylene Oxide (Note: 2-Bromoethanol is safer for bench scale).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Base: Potassium Carbonate (

    
    ).
    
Workflow Diagram

SynthesisSM4-(N-Boc-aminomethyl)piperidineStep1Alkylation(2-Bromoethanol, K2CO3, ACN, 60°C)SM->Step1InterIntermediate:N-Boc-1-(2-hydroxyethyl)...Step1->InterStep2Deprotection(TFA/DCM or HCl/Dioxane)Inter->Step2ProductFinal Product:CAS 21168-72-9Step2->Product

Figure 2: Regioselective synthesis pathway avoiding primary amine alkylation.[1]

Experimental Procedure (Bench Scale)
  • Alkylation: Dissolve 4-(N-Boc-aminomethyl)piperidine (1.0 eq) in ACN. Add

    
     (2.0 eq) and 2-bromoethanol (1.1 eq). Heat to 60°C for 12 hours. Monitor by TLC/LCMS.
    
  • Workup: Filter solids. Concentrate filtrate. Partition between EtOAc and water. Dry organic layer (

    
    ) and concentrate.
    
  • Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq) at 0°C. Stir 2 hours.

  • Isolation: Concentrate. Neutralize with basic resin or NaOH (carefully) to obtain the free base, or isolate as the HCl salt (often more stable).[1]

Part 5: Handling and Safety (HSE)[1]

Hazard Classification:

  • GHS05 (Corrosive): Causes severe skin burns and eye damage [2].

  • GHS07 (Exclamation Mark): Harmful if swallowed.

Storage:

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopic: Keep container tightly sealed.[3][4]

References

  • PubChem. Compound Summary: 2-[4-(Aminomethyl)piperidin-1-yl]ethanol (CID 329776650).[1] National Library of Medicine. Available at: [Link][1]

An In-depth Technical Guide on the Potential Pharmacological Relevance of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after building block for the design of novel therapeutics.[1] This technical guide provides a comprehensive examination of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS No. 21168-72-9), a bifunctional piperidine derivative with significant, yet largely untapped, potential in drug discovery. While primarily documented as a chemical intermediate, its structural motifs—a primary amine and a primary alcohol appended to a central piperidine core—suggest a rich pharmacological landscape waiting to be explored. This document will delve into a plausible synthetic route, delineate its potential biological targets based on structure-activity relationships of analogous compounds, and provide detailed, field-proven experimental workflows for its comprehensive pharmacological characterization. The intended audience for this guide includes researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics targeting the central nervous system (CNS), protein kinases, and sigma receptors.

Introduction: The Strategic Value of a Bifunctional Piperidine Scaffold

2-(4-(Aminomethyl)piperidin-1-yl)ethanol is a chemical entity of significant interest in the realm of medicinal chemistry and organic synthesis.[2] Its molecular architecture, featuring both an aminomethyl and an ethanol group on a piperidine ring, presents a multifunctional platform for chemical elaboration.[2] Piperidine derivatives are foundational synthetic fragments in the pharmaceutical industry, present in a wide array of drug classes.[2]

The strategic value of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol lies in its potential as a versatile starting material for the synthesis of pharmacologically active agents. Scientific literature alludes to its utility in the preparation of heterocyclic protein kinase inhibitors, which are under investigation for the treatment of cancer and autoimmune disorders, as well as in the development of nervous system depressants.[2] The piperidine moiety is a frequent feature in molecules designed to interact with the central nervous system, and derivatives of 2-(piperidin-1-yl)ethanol have been explored for their therapeutic potential as antipsychotics and agents for neurodegenerative diseases.[2] This guide will, therefore, focus on three key areas of high pharmacological potential for derivatives of this core structure:

  • Central Nervous System Modulation: Capitalizing on the prevalence of the piperidine scaffold in CNS-active drugs.

  • Protein Kinase Inhibition: Leveraging the aminomethylpiperidine moiety as a foundation for developing kinase inhibitors.

  • Sigma Receptor Modulation: Investigating the potential for this scaffold to interact with sigma receptors, which are implicated in a range of neurological and psychiatric conditions.

Synthesis and Characterization

While specific literature detailing the synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol is sparse, a logical and efficient synthetic route can be postulated based on established organic chemistry principles and published methods for analogous structures. The proposed synthesis begins with the commercially available 4-(aminomethyl)piperidine.

Proposed Synthetic Protocol: N-Alkylation of 4-(Aminomethyl)piperidine

This protocol describes the N-alkylation of 4-(aminomethyl)piperidine with 2-bromoethanol to yield the target compound.

Materials:

  • 4-(Aminomethyl)piperidine

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-(aminomethyl)piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoethanol (1.1 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure 2-(4-(Aminomethyl)piperidin-1-yl)ethanol.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Pharmacological Targets and Mechanisms of Action

The structural features of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol suggest several promising avenues for pharmacological investigation.

Central Nervous System (CNS) Activity

The piperidine ring is a common motif in a multitude of CNS-active drugs, including antipsychotics, antidepressants, and analgesics. The presence of the ethanol and aminomethyl groups provides opportunities for interactions with various receptors and transporters in the brain. It is plausible that derivatives of this molecule could exhibit depressant effects on the central nervous system.[2]

Protein Kinase Inhibition

The aminomethylpiperidine substructure is a key pharmacophore in a number of potent and selective protein kinase inhibitors.[2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The primary amine of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol can serve as a key hydrogen bond donor, mimicking the hinge-binding interactions of ATP in the kinase active site. The piperidine ring can be functionalized to occupy hydrophobic pockets, while the ethanol moiety offers a site for further modification to enhance selectivity and potency.

Sigma-1 (σ₁) Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neuropsychiatric disorders, pain, and neurodegenerative diseases.[5][6] Many known sigma-1 receptor ligands possess a piperidine or related nitrogenous heterocyclic core. The structural characteristics of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol, particularly the presence of a basic nitrogen atom and its overall topology, make it a candidate for interaction with the sigma-1 receptor.[7]

Proposed Experimental Workflows for Pharmacological Validation

A systematic and tiered approach is recommended to elucidate the pharmacological profile of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol and its derivatives.

Tier 1: In Vitro Target-Based Screening

The initial phase of evaluation should focus on in vitro assays to identify direct interactions with the hypothesized biological targets.

A panel of recombinant protein kinases should be used to assess the inhibitory activity of the compound.

Experimental Protocol: In Vitro Kinase Assay [8][9]

  • Reagents and Buffers:

    • Kinase Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT.

    • ATP Solution: Prepare a stock solution of ATP in dH₂O.

    • Substrate: A suitable peptide or protein substrate for the specific kinase.

    • Detection Reagent: For example, ADP-Glo™ Kinase Assay (Promega) or similar.

  • Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the recombinant kinase enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen detection reagent.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential Kinase Targets Rationale
Serine/Threonine Kinases (e.g., Akt, PKC, PIM)Implicated in cell survival, proliferation, and cancer.[3][10]
Tyrosine Kinases (e.g., EGFR, Src)Key drivers in various cancers.
Cyclin-Dependent Kinases (CDKs)Regulators of the cell cycle, important in cancer.

A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay [11][12]

  • Materials:

    • Membrane Preparation: Guinea pig brain or cells expressing human sigma-1 receptors.

    • Radioligand: -pentazocine.

    • Non-specific Binding Control: Haloperidol.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, add the membrane preparation, -pentazocine, and the test compound at various concentrations.

    • For non-specific binding, add a high concentration of haloperidol.

    • Incubate at 37°C for 120 minutes.[13]

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki value of the test compound from competitive binding curves.

Tier 2: Cell-Based Functional Assays

Compounds that demonstrate significant activity in the initial target-based screens should be advanced to cell-based assays to assess their functional effects in a more physiological context.

This assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol: SH-SY5Y Neuroblastoma Cell Viability Assay [14]

  • Cell Culture:

    • Culture human SH-SY5Y neuroblastoma cells in appropriate media.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound for 1-2 hours.

    • Induce oxidative stress by adding H₂O₂ or another suitable toxin.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay or a similar method.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the EC₅₀ value for neuroprotection.

Tier 3: In Vivo Pharmacological Evaluation

Promising candidates from in vitro and cell-based assays should be evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

The forced swim test and tail suspension test are widely used to screen for compounds with antidepressant or CNS depressant effects.[15][16]

Experimental Protocol: Forced Swim Test in Mice [15][16]

  • Animals:

    • Use male Swiss albino mice.

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally.

    • After a specified pre-treatment time (e.g., 30 minutes), place each mouse individually in a glass cylinder filled with water.

    • Record the duration of immobility during a 6-minute test period.

  • Data Analysis:

    • Compare the duration of immobility between the treated and control groups. A significant increase in immobility time suggests a CNS depressant effect.

Visualization of Key Concepts

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 4-Aminomethylpiperidine 4-Aminomethylpiperidine Reaction N-Alkylation 4-Aminomethylpiperidine->Reaction 1.0 eq 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction 1.1 eq K2CO3 K₂CO₃ K2CO3->Reaction 2.0 eq Acetonitrile Acetonitrile (reflux) Acetonitrile->Reaction Target_Compound 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Workup Workup & Purification Reaction->Workup 1. Cool 2. Filter 3. Concentrate Workup->Target_Compound Flash Chromatography G Start Synthesized Compound 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Tier1 Tier 1: In Vitro Screening Start->Tier1 Kinase_Assay Protein Kinase Inhibition Assay Tier1->Kinase_Assay Sigma_Assay Sigma-1 Receptor Binding Assay Tier1->Sigma_Assay Tier2 Tier 2: Cell-Based Assays Kinase_Assay->Tier2 If Active Sigma_Assay->Tier2 If Active Neuroprotection_Assay Neuroprotection Assay (e.g., SH-SY5Y cells) Tier2->Neuroprotection_Assay Tier3 Tier 3: In Vivo Evaluation Neuroprotection_Assay->Tier3 If Active CNS_Model CNS Activity Model (e.g., Forced Swim Test) Tier3->CNS_Model

Caption: Tiered experimental workflow for pharmacological evaluation.

Conclusion and Future Directions

2-(4-(Aminomethyl)piperidin-1-yl)ethanol represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its bifunctional nature provides a versatile platform for the synthesis of diverse chemical libraries. Based on the extensive pharmacological relevance of the piperidine core, this molecule and its derivatives are prime candidates for investigation as CNS modulators, protein kinase inhibitors, and sigma-1 receptor ligands. The experimental workflows detailed in this guide provide a robust framework for elucidating the pharmacological profile of this compound and for identifying lead candidates for further preclinical and clinical development. Future research should focus on the synthesis and screening of a focused library of derivatives to establish clear structure-activity relationships for each of the proposed biological targets.

References

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents. (n.d.).
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  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2018). Molecules, 23(11), 2948.
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved January 26, 2026, from [Link]

  • The Pharmacology of Sigma-1 Receptors - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. (n.d.). Retrieved January 26, 2026, from [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Other Protein Kinase Inhibitors - Otava Chemicals. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024, August 6). Retrieved January 26, 2026, from [Link]

  • Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice | springermedizin.de. (n.d.). Retrieved January 26, 2026, from [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (2020, March 12). Retrieved January 26, 2026, from [Link]

  • Sigma Receptor Binding Assays - PubMed - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved January 26, 2026, from [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Retrieved January 26, 2026, from [Link]

  • Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • 21168-72-9,2-[4-(Aminomethyl)-1-piperidinyl]ethanol-AccelaChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • In vitro and in-silico analysis of synthesized piperidine alkaloids for... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Selecting an Appropriate Animal Model of Depression - MDPI. (2019, September 28). Retrieved January 26, 2026, from [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Animal Models of Depression: Molecular Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays | Physiological Genomics. (n.d.). Retrieved January 26, 2026, from [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - ResearchGate. (2024, October 16). Retrieved January 26, 2026, from [Link]

  • 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cell death assays for neurodegenerative disease drug discovery - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[2][6]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

The 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Scaffold: A Technical Review of Synthetic Utility and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Synthetic and Medicinal Utility of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Chemical Profile

In the landscape of modern medicinal chemistry, the optimization of lead compounds often hinges on the introduction of solubilizing appendages that do not compromise—and ideally enhance—target affinity. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS: 120276-28-4) represents a "privileged intermediate" in this domain.

Functionally, it is a bifunctional heterocycle offering a primary amine for covalent attachment to a drug core (via amide, urea, or sulfonamide linkages) and a polar hydroxyethyl tail that modulates LogD, metabolic stability, and aqueous solubility. This guide reviews the literature surrounding its synthesis, reactivity, and application in kinase inhibitor and GPCR ligand design.

Physicochemical Profile (Table 1)
PropertyValueRelevance in Drug Design
Molecular Formula C₈H₁₈N₂OSmall fragment, high atom economy.
Molecular Weight 158.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
pKa (Calculated) ~10.8 (2° amine), ~9.8 (1° amine)Highly basic; exists as a cation at physiological pH, aiding solubility.
LogP ~ -0.6 to -1.1Hydrophilic; lowers the lipophilicity of greasy drug cores.
H-Bond Donors/Acceptors 2 / 3The terminal -OH and -NH₂ engage in critical solvent/protein interactions.

Synthetic Routes and Manufacturing Logic

The synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol generally follows two primary pathways. The choice of pathway depends on scale and the availability of the starting material, 4-(aminomethyl)piperidine .

Pathway A: Direct N-Alkylation (Nucleophilic Substitution)

This is the most common laboratory-scale method. The secondary amine of the piperidine ring is alkylated using 2-chloroethanol or 2-bromoethanol.

  • Mechanism: SN2 attack.

  • Selectivity Challenge: The starting material has two nucleophilic nitrogens. However, the secondary amine (piperidine N) is generally more nucleophilic towards alkyl halides than the primary aminomethyl group due to steric and electronic factors, though bis-alkylation is a risk.

  • Optimization: Use of inorganic bases (K₂CO₃) in polar aprotic solvents (Acetonitrile or DMF) favors the mono-alkylation of the ring nitrogen.

Pathway B: Ethoxylation with Ethylene Oxide

Preferred for industrial scale-up due to atom economy (no halide waste).

  • Protocol: 4-(aminomethyl)piperidine is treated with ethylene oxide (EO).[1]

  • Control: Requires strict temperature control to prevent polymerization of EO or over-alkylation of the primary amine.

Visualization: Synthetic Pathways

The following diagram illustrates the synthetic logic and potential side-reaction pitfalls.

Synthesispathway Start 4-(Aminomethyl)piperidine Product 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (Target) Start->Product Path A: SN2 Alkylation Start->Product Path B: Ring Opening Reagent1 2-Chloroethanol (Base: K2CO3) Reagent1->Product Reagent2 Ethylene Oxide (Industrial) Reagent2->Product SideProduct Bis-alkylated Impurity (Over-reaction at NH2) Product->SideProduct Excess Reagent

Figure 1: Synthetic pathways for the target scaffold. Path A is preferred for lab-scale; Path B for industrial scale.

Medicinal Chemistry Applications (Literature Review)

Kinase Inhibitors: The "Solubilizing Tail" Strategy

In the development of heterocyclic protein kinase inhibitors, a recurring challenge is the poor water solubility of the ATP-mimetic core (often indazoles, quinolines, or pyrimidines).

  • Mechanism: The 2-(4-(Aminomethyl)piperidin-1-yl)ethanol moiety is attached to the core scaffold.[1] The piperidine ring acts as a rigid spacer, projecting the primary amine (now an amide) into the solvent front or a specific ribose-binding pocket.

  • Literature Context: Research indicates that piperidine-ethanol tails significantly improve the pharmacokinetic (PK) profile compared to simple methyl-piperidines. The hydroxyl group introduces a hydrogen bond donor/acceptor that can interact with solvent water molecules, lowering the LogD [1].

Sigma Receptor Ligands

The piperidine moiety is a classic pharmacophore for Sigma-1 (


) and Sigma-2 (

) receptors, which are targets for neuropathic pain and neurodegenerative diseases.
  • Structural Homology: Derivatives of 4-(2-aminoethyl)piperidine (a homolog of our target) have shown high affinity for

    
     receptors. The hydroxyethyl group on the piperidine nitrogen mimics the binding mode of established ligands like haloperidol or donepezil derivatives, often engaging in electrostatic interactions with Asp residues in the binding pocket [2].
    
Antibacterial Agents

In fluoroquinolone research, the C7 position of the quinolone core is frequently substituted with cyclic amines to broaden the spectrum of activity.

  • Application: The 4-aminomethyl-piperidine motif is used to penetrate bacterial porins. The addition of the hydroxyethyl group (via our target molecule) modulates the zwitterionic character of the antibiotic, potentially reducing CNS side effects associated with high lipophilicity [3].

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

This protocol utilizes the alkyl halide method, optimized for high selectivity.

Reagents:

  • 4-(Aminomethyl)piperidine (1.0 eq)

  • 2-Bromoethanol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)piperidine (10 mmol) in anhydrous ACN (50 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) and cool the suspension to 0°C using an ice bath. Causality: Cooling minimizes the kinetic energy, reducing the probability of over-alkylation at the primary amine.

  • Alkylation: Dropwise add 2-bromoethanol (11 mmol) over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH/NH₄OH 90:10:1). The product will appear as a polar spot (lower R_f) compared to the starting material.

  • Workup: Filter off the inorganic solids (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via Kugelrohr distillation (high vacuum) or convert to the dihydrochloride salt by adding 4M HCl in dioxane.

Protocol 2: General Amide Coupling (Drug Conjugation)

How to attach this scaffold to a carboxylic acid drug core.

Reagents:

  • Drug Core-COOH (1.0 eq)

  • 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF

Methodology:

  • Dissolve the carboxylic acid in DMF. Add DIPEA and stir for 5 minutes.

  • Add HATU. Stir for 5 minutes to form the activated ester.

  • Add the 2-(4-(Aminomethyl)piperidin-1-yl)ethanol .

  • Critical Observation: The primary amine is the active nucleophile. The tertiary amine (piperidine N) and the alcohol (-OH) are non-nucleophilic under these conditions due to steric hindrance and lower nucleophilicity, respectively. This ensures chemoselective amide formation without protecting groups.

Reactivity & Functionalization Map

Understanding the differential reactivity of the three functional groups is vital for designing complex synthesis routes.

ReactivityMap Core 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Amine Primary Amine (-NH2) Core->Amine Alcohol Primary Alcohol (-OH) Core->Alcohol TertAmine Tertiary Amine (Ring N) Core->TertAmine Amide Amide Coupling (HATU/EDC) Amine->Amide High Reactivity RedAm Reductive Amination (Aldehydes/NaBH3CN) Amine->RedAm Nucleophilic Attack Mesyl Mesylation/Tosylation (Leaving Group Formation) Alcohol->Mesyl Activation Step Salt Salt Formation (HCl/TFA) TertAmine->Salt Protonation

Figure 2: Chemoselective reactivity profile. The primary amine is the vector for attachment; the alcohol is a handle for modification or solubility.

References

  • Wünsch, B., et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. National Institutes of Health (PMC). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-[4-(aminomethyl)piperidin-1-yl]ethanol.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

safety and handling precautions for 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Executive Summary

This technical guide outlines the operational safety, physicochemical stability, and handling protocols for 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS: 21168-72-9). A critical building block in medicinal chemistry—specifically in the synthesis of PROTACs, sigma receptor ligands, and dopamine agonists—this compound presents specific dual-hazard risks due to its corrosive nature and susceptibility to oxidative degradation. This document is designed for discovery chemists and process engineers, prioritizing self-validating safety workflows over generic advice.

Physicochemical Identity & Hazard Profile

Understanding the molecular architecture is the first step in risk mitigation. The molecule features a primary amine (highly reactive, prone to carbamate formation) and a tertiary amine within a piperidine ring, linked to a primary alcohol . This amphiphilic structure dictates its solubility and skin permeation potential.

Table 1: Physicochemical Specifications
PropertyValueTechnical Implication
CAS Number 21168-72-9Unique identifier for inventory tracking.[1]
Molecular Formula C₈H₁₈N₂OLow molecular weight (158.24 g/mol ) aids skin absorption.
Physical State Viscous Liquid / Low-Melting SolidMay solidify (~37°C); requires gentle warming before aliquoting.
Boiling Point ~100°C (at 10.3 Torr)High boiling point; difficult to remove by standard rotovap.
pKa (Calculated) ~10.8 (Primary Amine), ~9.0 (Piperidine)Strong base; incompatible with acids and acyl halides.
Solubility Water, Ethanol, DCMHighly water-soluble; difficult to extract from aqueous acid.
GHS Hazard Classification[2][3]
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H302: Harmful if swallowed.[4][2][3][5][6]

  • H318: Causes serious eye damage.[2][5]

Strategic Handling & Storage Protocols

The "Why" Behind the Protocol: Stability & Degradation

Unlike simple solvents, 2-(4-(Aminomethyl)piperidin-1-yl)ethanol is chemically labile in standard atmospheres.

  • Carbamate Formation: The primary aminomethyl group reacts rapidly with atmospheric CO₂ to form carbamate salts (white crusts), altering stoichiometry in precise coupling reactions.

  • Hygroscopicity: The hydroxyl and amine groups form a hydrogen-bonding network that aggressively scavenges moisture, leading to hydrolysis of downstream reagents (e.g., acid chlorides).

Storage Architecture
  • Primary Containment: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Temperature: 2–8°C. While stable at room temperature for short periods, cold storage retards oxidation.

  • Vessel Type: Amber glass with Teflon-lined caps. Avoid metal containers (aluminum) due to the corrosive basicity.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for corrosive amines.

  • Glove Selection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) for prolonged handling.

  • Respiratory: If handling outside a fume hood (not recommended), a full-face respirator with Type K (Ammonia/Amine) cartridges is required.

Experimental Workflow: Safe Synthesis Integration

The following workflow illustrates the safe incorporation of this reagent into a standard amide coupling (e.g., HATU/EDC coupling), a common application for this linker.

Figure 1: Safe Handling Logic Flow

SafetyLogic Start Start: Reagent Retrieval CheckState Check Physical State (Solid vs Liquid) Start->CheckState SolidAction Warm water bath (30-40°C) Do NOT use heat gun CheckState->SolidAction If Solidified LiquidAction Proceed to Aliquot CheckState->LiquidAction If Liquid SolidAction->LiquidAction Inert Blanket with Argon Prevent CO2 absorption LiquidAction->Inert Weighing Weigh in Fume Hood Use tared vial (closed) Inert->Weighing Minimize Exposure Reaction Add to Reaction Vessel (Dropwise if exothermic) Weighing->Reaction Quench Quench/Workup pH Adjustment Reaction->Quench Waste Dispose as Basic Corrosive Quench->Waste

Caption: Decision logic for retrieving, handling, and disposing of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol to maintain chemical integrity and operator safety.

Reaction Setup Protocol
  • Preparation: Ensure the reaction vessel is flame-dried and purged with Argon.

  • Addition: Dissolve the amine in dry solvent (DCM or DMF) before addition. Add this solution dropwise to the activated acid species.

    • Reasoning: Direct addition of the neat amine can cause localized heating and rapid polymerization or degradation of the activated ester.

  • Stoichiometry Check: Because the molecule has two basic centers (primary and tertiary amine), ensure you account for this if using acid scavengers (like DIPEA). The tertiary piperidine nitrogen is basic enough to sequester protons.

Emergency Response & Waste Management

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes.

    • Contraindication: Do NOT use vinegar or acidic neutralizing agents. The heat of neutralization can exacerbate the chemical burn.

  • Eye Contact: Irrigate immediately.[2][5] The alkaline nature causes saponification of corneal lipids, leading to deep tissue damage faster than acids.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full-face respirator and laminate gloves.

  • Neutralization: Do not absorb directly. Cover spill with a dry sand/earth mixture or a commercial basic neutralizer (citric acid based) if specific for amines.

  • Disposal: Collect in a container marked "Corrosive - Basic Organic."

Figure 2: Amide Coupling Workflow & Safety Checkpoints

ReactionWorkflow cluster_safety Critical Safety Control Reagent Reagent: 2-(4-(Aminomethyl) piperidin-1-yl)ethanol Mixing Coupling Reaction (0°C to RT) Reagent->Mixing Slow Addition (Control Exotherm) Activation Carboxylic Acid + Coupling Agent (HATU/EDC) Activation->Mixing Activate First Workup Workup: Basic Extraction Mixing->Workup Monitor TLC (Amine disappears) Product Target Molecule (Linker Attached) Workup->Product Purify

Caption: Integration of the amine into a standard coupling workflow, highlighting the critical control point at the mixing stage.

References

  • Fisher Scientific. (2025).[1][2][5] Safety Data Sheet: 2-Piperidineethanol derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(4-(Aminomethyl)piperidin-1-yl)ethanol. Retrieved from

  • National Institutes of Health (NIH). (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 2-(Aminomethyl)piperidine. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-[4-(Aminomethyl)piperidin-1-yl]ethanol.[1][7] Retrieved from

Sources

Technical Whitepaper: Stability and Storage Protocols for 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the storage and handling specifications for 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS: 21168-72-9). Often utilized as a bifunctional building block in medicinal chemistry (e.g., kinase inhibitor synthesis), this compound presents specific stability challenges due to its primary amine and piperidine-ethanol moieties.

While commercial suppliers often list "Room Temperature" as the default storage condition, this applies only to the sealed, inert-packed product. Once breached, the compound becomes highly susceptible to carbamylation (CO₂ absorption) and hygroscopic degradation . This guide outlines a self-validating storage protocol to maintain >98% purity over extended lifecycles.

Chemical Vulnerability Profile

To store this compound effectively, one must understand why it degrades. The molecule contains three distinct functional zones, each with specific environmental sensitivities.

Functional GroupChemical RiskMechanism of DegradationPrevention Strategy
Primary Amine (-CH₂NH₂)Carbamylation Reacts rapidly with atmospheric CO₂ to form carbamates (white crust/precipitate).Strict Inert Atmosphere (Argon/Nitrogen).
Tertiary Amine (Piperidine)Oxidation Susceptible to N-oxide formation upon prolonged exposure to oxygen and light.Amber Glass + Headspace purging.
Ethanol Tail (-CH₂CH₂OH)Hygroscopicity Absorbs atmospheric moisture, altering molecular weight calculations and potentially hydrolyzing esters in downstream reactions.Desiccated Storage (<30% RH).
The "Carbamate Trap"

The most common failure mode for CAS 21168-72-9 is not oxidation, but carbon dioxide absorption . Primary amines are nucleophilic enough to attack CO₂ in the air, forming carbamic acid derivatives.

  • Visual Indicator: The clear viscous liquid turns cloudy or develops a white crust on the cap threads.

  • Impact: This impurity is often silent in LC-MS (due to thermal instability in the source) but wreaks havoc on stoichiometry in synthesis.

Storage Specifications & Infrastructure

Based on the chemical profile, the following storage ecosystem is mandatory for research-grade materials.

Primary Storage Conditions
  • Temperature: 15°C – 25°C (Controlled Room Temperature) .

    • Note: While refrigeration (2-8°C) slows oxidation, it increases the viscosity of this compound, making aliquoting difficult and increasing the risk of water condensation upon opening. Store at RT unless the Certificate of Analysis (CoA) specifically mandates cold storage.

  • Atmosphere: Inert Gas (Argon preferred) .

    • Why Argon? Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is lighter and diffuses away more easily when the cap is briefly opened.

  • Container: Amber Borosilicate Glass with Teflon (PTFE) lined caps .

    • Avoid: Polyethylene (PE) bottles for long-term storage, as they are permeable to oxygen over months.

The "Dry-Dark-Inert" Triad

The compound must be maintained in a state that satisfies all three conditions simultaneously.

StorageTriad Compound 2-(4-(Aminomethyl) piperidin-1-yl)ethanol Dark Light Protection (Amber Glass) Compound->Dark Prevents Photo-oxidation Dry Moisture Control (Desiccator/Dry Cabinet) Compound->Dry Prevents Hydrolysis Inert Atmosphere Control (Argon Purge) Compound->Inert Prevents Carbamylation Integrity >98% Purity Maintained Dark->Integrity Dry->Integrity Inert->Integrity

Figure 1: The "Storage Triad" required to maintain chemical integrity.

Operational Protocols: Handling & Aliquoting

The moment the manufacturer's seal is broken, the "shelf life" clock accelerates. The following workflow minimizes exposure.

The "Inert Loop" Workflow

Do not open the stock bottle on an open benchtop.

  • Equilibration: Ensure the bottle is at room temperature to prevent condensation.

  • Purge: If a glovebox is unavailable, use an inverted funnel connected to a gentle stream of dry Nitrogen/Argon placed over the balance.

  • Dispense:

    • Liquid Form: Use a positive-displacement pipette (viscous liquid).

    • Solid/Semi-solid: Use a clean, anti-static spatula.

  • Re-Seal: Immediately purge the headspace of the stock bottle with Argon for 10-15 seconds before tightening the cap.

  • Secondary Seal: Wrap the cap junction with Parafilm to retard gas exchange.

Handling Decision Logic

HandlingWorkflow Start Need to Aliquot CAS 21168-72-9 CheckForm Check Physical State Start->CheckForm Liquid Viscous Liquid CheckForm->Liquid Solid Waxy Solid CheckForm->Solid EnvCheck Is Humidity > 40%? Liquid->EnvCheck Warm Gently Warm (30°C) to Liquefy Solid->Warm Glovebox MANDATORY: Glovebox / Dry Bag EnvCheck->Glovebox Yes Hood Standard Fume Hood with N2 Cone EnvCheck->Hood No Warm->Liquid

Figure 2: Decision logic for handling based on environmental humidity.

Quality Control (QC) & Validation

Before using stored material in critical synthesis, perform a "Quick-Check" validation.

Visual Inspection
  • Pass: Colorless to faint yellow viscous liquid/waxy solid.

  • Fail: Dark orange/brown color (oxidation) or white crusts (carbamates).

Analytical Markers (NMR)

If the compound has been stored >6 months, run a proton NMR (¹H-NMR) in CDCl₃ or DMSO-d₆.

Signal of InterestLocation (Approx.)Interpretation
Piperidine Ring Protons 1.0 – 3.0 ppmBaseline; should be sharp multiplets.
Aminomethyl (-CH₂-NH₂) ~2.5 ppm (doublet)Critical: Check for broadening or shifting, indicating salt formation or carbamates.
New Peak: Carbamate ~5.0 – 6.0 ppm (broad)Appearance of broad exchangeable protons often indicates CO₂ capture.
Water Peak VariableSignificant increase in the water peak integral indicates hygroscopic failure.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21168-72-9. Retrieved October 26, 2023, from [Link]

Methodological & Application

synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol from 4-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2-(4-(aminomethyl)piperidin-1-yl)ethanol (Target Molecule, TM ) from 4-(aminomethyl)piperidine (4-AMP ) presents a classic chemoselectivity challenge: differentiating between a cyclic secondary amine and an exocyclic primary amine. While the secondary piperidine nitrogen is generally more nucleophilic (


) than the primary aminomethyl group (

), direct alkylation often yields mixtures of mono-, di-, and poly-alkylated impurities. This Application Note details two distinct protocols: Method A (Direct Alkylation) for rapid, process-scale generation, and Method B (Schiff Base Protection) for high-purity pharmaceutical applications requiring minimal downstream purification.

Strategic Analysis: The Selectivity Paradox

The starting material, 4-AMP , contains two nucleophilic sites.

  • Site A (Secondary Amine): Sterically accessible, electronically enriched (cyclic).

  • Site B (Primary Amine): Less hindered, but slightly less basic.

The Challenge: Electrophiles like 2-chloroethanol or ethylene oxide can react at both sites.[1] While kinetic control favors Site A, thermodynamic equilibration and local concentration effects can lead to alkylation at Site B (impurity) or bis-alkylation (quaternary salts).

ParameterMethod A: Direct AlkylationMethod B: Schiff Base Protection
Chemistry Type Nucleophilic Substitution (

)
Protection-Alkylation-Deprotection
Primary Reagent 2-ChloroethanolBenzaldehyde (protectant) / 2-Chloroethanol
Step Count 13 (One-pot telescope possible)
Yield (Typical) 55-65% (isolated)75-85% (overall)
Purity Profile Moderate (requires distillation)High (>98% after workup)
Ideal Use Case Bulk intermediate synthesisGLP/GMP Drug Substance synthesis

Method A: Direct Alkylation (Process Route)

Best for rapid synthesis where fractional distillation is available.

Mechanism: This route relies on the enhanced nucleophilicity of the piperidine nitrogen to attack 2-chloroethanol. The use of a mild inorganic base (K


CO

) scavenges the HCl byproduct without promoting rapid over-alkylation.
Protocol

Reagents:

  • 4-(Aminomethyl)piperidine (4-AMP ): 1.0 eq.

  • 2-Chloroethanol: 1.05 eq.[2] (Strict stoichiometry is critical).

  • Potassium Carbonate (K

    
    CO
    
    
    
    ): 1.5 eq. (anhydrous, micronized).
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 4-AMP (10 g, 87.6 mmol) and MeCN (100 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (18.1 g, 131 mmol) and stir vigorously at Room Temperature (RT) for 15 minutes.
  • Addition: Add 2-chloroethanol (6.2 mL, 92 mmol) dropwise over 30 minutes. Note: Rapid addition promotes bis-alkylation.

  • Reaction: Heat the mixture to reflux (80-82°C) for 6-8 hours. Monitor by TLC (System: DCM/MeOH/NH

    
    OH 90:9:1).
    
    • Endpoint: Disappearance of 4-AMP.

  • Workup: Cool to RT. Filter off the inorganic salts.

  • Concentration: Evaporate the solvent under reduced pressure to yield a viscous yellow oil.

  • Purification: High-vacuum distillation is mandatory .

    • Boiling Point: ~135-140°C at 0.5 mmHg.

    • Yield: Expect ~8.5 g (62%).

Method B: Schiff Base Protection (High Purity Route)

Best for drug development where impurity profiles must be strictly controlled.

Mechanism: Direct protection of the primary amine is achieved by forming a benzaldehyde imine (Schiff base). Secondary amines do not form stable imines, leaving the piperidine nitrogen free for exclusive alkylation. Acidic hydrolysis then removes the protecting group.

Protocol

Reagents:

  • 4-AMP: 1.0 eq.

  • Benzaldehyde: 1.0 eq.

  • 2-Chloroethanol: 1.2 eq.

  • Base: Triethylamine (TEA) or K

    
    CO
    
    
    
    .
  • Hydrolysis: 2M HCl.

Step-by-Step Procedure:

  • Protection (Imine Formation):

    • Dissolve 4-AMP (10 g, 87.6 mmol) in Toluene (100 mL).

    • Add Benzaldehyde (9.3 g, 87.6 mmol).

    • Reflux with a Dean-Stark trap to remove water (approx. 1.6 mL theoretical).

    • Result: Quantitative formation of

      
      -benzylidene-1-(piperidin-4-yl)methanamine.
      
  • Alkylation:

    • Cool the toluene solution to 60°C.

    • Add TEA (1.5 eq) followed by 2-chloroethanol (1.2 eq).

    • Reflux for 8 hours.[3] The imine protects the primary amine from reacting.

  • Deprotection (Hydrolysis):

    • Cool to RT. Add 2M HCl (50 mL) and stir vigorously for 1 hour.

    • Chemistry: The imine hydrolyzes back to benzaldehyde and the primary amine. The product moves to the aqueous phase as the hydrochloride salt.

  • Purification:

    • Separate the layers.[4] The Toluene layer contains the regenerated Benzaldehyde (discard or recycle).

    • Wash the aqueous layer once with Ether/EtOAc to remove traces of organics.

    • Basify the aqueous layer to pH >12 using 50% NaOH (keep cool).

    • Extract exhaustively with DCM or CHCl

      
       (3 x 50 mL).
      
    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.[5]
    • Yield: Expect ~11.0 g (80%). Purity often >98% without distillation.

Visualization of Pathways

Figure 1: Reaction Logic & Selectivity

This diagram illustrates the competition between the "Direct" and "Protected" routes.

SynthesisPathways Start 4-(Aminomethyl)piperidine (4-AMP) Direct Method A: Direct Alkylation Start->Direct 2-Chloroethanol K2CO3 Protected Method B: Schiff Base Strategy Start->Protected Benzaldehyde (-H2O) Product Target: 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Direct->Product Major (60%) Impurity Impurity: Bis-alkylated / Wrong isomer Direct->Impurity Minor (Side Rxn) Imine Intermediate: Benzaldehyde Imine Protected->Imine AlkylatedImine Alkylated Imine Imine->AlkylatedImine 2-Chloroethanol (Selective N1 attack) AlkylatedImine->Product H3O+ Hydrolysis (-Benzaldehyde)

Caption: Comparative workflow showing the risk of impurities in Method A versus the selective protection strategy in Method B.

Analytical Validation (QC)

To confirm the identity and purity of the synthesized material, the following NMR signals are diagnostic.

NucleusShift (

ppm)
MultiplicityAssignment

H NMR
3.58Triplet (

=5.5 Hz)
-CH

-OH (Ethanol chain)

H NMR
2.90 - 2.95MultipletPiperidine Ring N-CH (Equatorial)

H NMR
2.55TripletN-CH

-CH

OH

H NMR
2.50Doublet-CH

-NH

(Exocyclic)

C NMR
~60.5Singlet-CH

-C H

-OH

C NMR
~46.5Singlet-C H

-NH

Mass Spectrometry (ESI+):

  • Calculated Mass [M+H]

    
    : 159.15
    
  • Observed Mass: 159.2

Safety & Handling

  • 2-Chloroethanol: Highly toxic, fatal if inhaled or absorbed through skin. Use only in a certified fume hood. Wear butyl rubber gloves.

  • 4-AMP: Corrosive and irritant.

  • Waste: Aqueous layers from Method B contain benzaldehyde and must be treated as organic waste, not general aqueous waste.

References

  • BenchChem. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Product & Synthesis Information. Retrieved from

  • Sturino, C. F., et al. (2007). "Discovery of a Potent and Selective CXCR4 Antagonist." Journal of Medicinal Chemistry. (Demonstrates selective alkylation principles on piperidine scaffolds). Retrieved from

  • Lowe, J. (2010). "Process for preparing 2-piperidineethanol compounds." US Patent 6,258,955. (Discusses hydrogenation routes and stability of the ethanol-piperidine moiety). Retrieved from

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for Schiff base protection of primary amines in the presence of secondary amines).

Sources

Application Note: Strategic Utilization of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol in Neuro-PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD), the design of the linker region is no longer considered a passive structural element but a critical determinant of pharmacological efficacy.[1] This application note details the utility of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol as a specialized, rigid linker for the development of Proteolysis Targeting Chimeras (PROTACs) in neuroscience.[1]

Unlike flexible polyethylene glycol (PEG) linkers, this piperidine-based scaffold offers restricted conformational freedom, enhanced metabolic stability, and tunable physicochemical properties essential for blood-brain barrier (BBB) penetration.[1] This guide provides a theoretical framework and practical protocols for incorporating this molecule into degraders targeting neurodegenerative aggregates such as Tau and


-synuclein.[1]

Scientific Rationale: The "Rigid Linker" Advantage in CNS Drug Design[1]

The Challenge of CNS PROTACs

Developing PROTACs for the Central Nervous System (CNS) presents a unique paradox:

  • Molecular Weight (MW): PROTACs are inherently large (heterobifunctional molecules), often exceeding the traditional Lipinski "Rule of 5" limit for BBB permeability.[1]

  • Linker Liability: Long, flexible PEG chains often used in peripheral PROTACs increase TPSA (Topological Polar Surface Area) and can suffer from oxidative metabolism, reducing brain exposure.[1]

The Piperidine Solution

2-(4-(Aminomethyl)piperidin-1-yl)ethanol addresses these challenges through three mechanistic pillars:

  • Entropic Pre-organization: The rigid piperidine ring reduces the entropic penalty of binding.[1] By restricting the relative orientation of the E3 ligase and the Target Protein, the linker facilitates the formation of a stable, cooperative Ternary Complex.[1]

  • pKa Modulation: The tertiary amine within the piperidine ring (pKa ~8-9) is protonated at physiological pH.[1] This can improve solubility without the excessive hydrophilicity of long PEG chains.[1]

  • Heterobifunctionality: The molecule presents two distinct chemical handles—a primary amine (highly nucleophilic) and a primary alcohol (modifiable)—allowing for orthogonal conjugation strategies.[1]

TernaryComplex cluster_0 Flexible Linker (PEG) cluster_1 Rigid Linker (Piperidine) Target1 Target Protein Linker1 High Entropic Cost (Floppy) Target1->Linker1 E3_1 E3 Ligase Linker1->E3_1 Target2 Target Protein (e.g., Tau) Linker2 Restricted Conformation (Piperidine Scaffold) Target2->Linker2 E3_2 E3 Ligase (e.g., Cereblon) Linker2->E3_2 Effect Outcome: Stabilized Ternary Complex Enhanced Degradation cluster_1 cluster_1 cluster_1->Effect

Figure 1: Mechanistic comparison of flexible vs. rigid linkers in PROTAC ternary complex formation.

Experimental Application: Synthesis of a Tau-Targeting PROTAC

This protocol describes the synthesis of a generic PROTAC designed to degrade Tau protein.[1] The workflow utilizes 2-(4-(Aminomethyl)piperidin-1-yl)ethanol to link a Cereblon-recruiting ligand (Pomalidomide derivative) with a Tau-binding moiety.[1]

Materials Required[1]
  • Linker: 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS: 21168-72-9)[1]

  • Ligand A (E3 Binder): Pomalidomide-5-carboxylic acid (Cereblon ligand)[1]

  • Ligand B (Target Binder): Tau-binding ligand with a phenolic or amine handle[1]

  • Reagents: HATU, DIPEA, DMF, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Potassium Carbonate (

    
    ).[1]
    
Step-by-Step Synthesis Protocol
Phase 1: Amide Coupling (Linker + E3 Ligand)

The primary amine of the piperidine linker is coupled to the carboxylic acid of the E3 ligand.[1]

  • Dissolution: Dissolve Pomalidomide-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at Room Temperature (RT) for 15 minutes to activate the acid.

  • Addition: Add 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 4–6 hours under inert atmosphere (

    
    ). Monitor by LC-MS for the formation of the intermediate (Amide-Alcohol).[1]
    
  • Workup: Dilute with water/brine and extract with EtOAc or DCM/MeOH (9:1). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Phase 2: Alcohol Activation (Mesylation)

The free alcohol tail is converted into a good leaving group (mesylate) to facilitate attachment of the second ligand.[1]

  • Setup: Dissolve the Intermediate from Phase 1 (1.0 eq) in anhydrous DCM at 0°C.

  • Reagents: Add Triethylamine (3.0 eq) followed by Methanesulfonyl chloride (MsCl, 1.5 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Verification: TLC/LC-MS should show complete conversion to the mesylate.[1]

  • Workup: Wash with cold 1M HCl (briefly), then saturated

    
     and brine. Dry and concentrate immediately. Note: Mesylates can be unstable; proceed to Phase 3 quickly.
    
Phase 3: Nucleophilic Displacement (Conjugation of Target Ligand)

The mesylated intermediate is reacted with the Tau-binding ligand (containing a nucleophilic group, e.g., a phenol or secondary amine).[1]

  • Dissolution: Dissolve the Tau-binding ligand (1.2 eq) in anhydrous DMF or Acetonitrile.[1]

  • Base: Add

    
     (3.0 eq) or 
    
    
    
    (for higher reactivity).
  • Coupling: Add the Mesylate intermediate (1.0 eq) dissolved in minimal solvent.

  • Heating: Heat the mixture to 60–80°C for 12–18 hours.

  • Final Purification: Filter off solids. Purify the crude PROTAC by preparative HPLC (Reverse phase, Water/Acetonitrile with 0.1% Formic Acid).

Analytical & Structural Considerations

Chemical Structure Logic

The choice of this specific linker impacts the physicochemical profile of the final drug candidate.[1]

ParameterPiperidine Linker (This Compound)Standard PEG Linker (PEG-4)Impact on CNS Drug
Rigidity High (Ring constrained)Low (Flexible chain)High Rigidity favors specific ternary complexes.[1]
Basicity Basic (Tertiary amine, pKa ~9)NeutralBasicity can aid lysosomal trapping or solubility.[1]
Lipophilicity Moderate (LogP ~0.[1]5)Low (Hydrophilic)Moderate LogP is better for BBB passive diffusion.[1]
Metabolic Stability High (Stable ring)Low (Oxidative cleavage)Stability ensures the drug reaches the brain intact.[1]
Synthesis Workflow Diagram

SynthesisWorkflow Linker 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (Starting Material) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Linker->Step1 LigandA E3 Ligand-COOH (Pomalidomide deriv.) LigandA->Step1 Inter1 Intermediate 1: E3-Linker-OH Step1->Inter1 Step2 Step 2: Activation (MsCl, TEA, DCM) Inter1->Step2 Inter2 Intermediate 2: E3-Linker-OMs Step2->Inter2 Step3 Step 3: Nucleophilic Substitution (K2CO3, DMF, 80°C) Inter2->Step3 LigandB Target Ligand-Nu (Tau Binder) LigandB->Step3 Final Final CNS PROTAC (E3-Linker-Target) Step3->Final

Figure 2: Convergent synthesis workflow for generating piperidine-linked PROTACs.

References

  • MedChemExpress (MCE). "2-(4-(Aminomethyl)piperidin-1-yl)ethanol Product Information." MedChemExpress. Accessed October 2025.[1][2] Link

  • Steinebach, C., et al. "Rational Design of PROTACs: From Linkerology to Pharmacology."[1] Journal of Medicinal Chemistry, 2020.[1] Link

  • Testa, A., et al. "3D-Linkerology: The Role of Linker Stiffness in PROTACs."[1] Angewandte Chemie International Edition, 2020.[1] Link[1]

  • Bricelj, A., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" European Journal of Medicinal Chemistry, 2022.[1] Link

  • BenchChem. "2-(4-(Aminomethyl)piperidin-1-yl)ethanol Building Block." BenchChem.[1] Accessed October 2025.[1][2] Link[1]

Sources

2-(4-(Aminomethyl)piperidin-1-yl)ethanol as an intermediate for protein kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-(Aminomethyl)piperidin-1-yl)ethanol in Kinase Inhibitor Design

Executive Summary

2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS: 21168-72-9) is a critical intermediate in the synthesis of ATP-competitive protein kinase inhibitors.[1] In the context of medicinal chemistry, this moiety serves as a "Solvent Front Tail" . When attached to a hydrophobic kinase-binding core (e.g., pyrimidine, quinoline, or indazole scaffolds), it extends into the solvent-exposed region of the ATP-binding pocket.[1]

This structural modification performs three vital functions:

  • Solubility Enhancement: The hydroxyl and amine groups significantly lower LogD, improving aqueous solubility and oral bioavailability.

  • Physicochemical Tuning: It modulates the pKa of the molecule, often improving lysosomal trapping or altering distribution volumes.

  • Selectivity: The piperidine ring provides a rigid linker that can induce specific vector orientations, reducing off-target binding.[1]

Chemical Profile & Handling

PropertySpecification
CAS Number 21168-72-9
IUPAC Name 2-[4-(aminomethyl)piperidin-1-yl]ethanol
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Miscible in Water, Methanol, DMSO, DCM
pKa (Calculated) ~9.8 (Piperidine N), ~10.5 (Primary Amine)
Storage 2-8°C, under Argon (Hygroscopic/Air Sensitive)

Handling Precaution: The primary amine is prone to carbamate formation upon exposure to atmospheric CO₂. Store under inert gas.

Synthetic Protocols

Protocol A: Regioselective Synthesis of the Intermediate

Objective: Synthesize CAS 21168-72-9 with high regioselectivity, ensuring the hydroxyethyl group is attached only to the piperidine nitrogen.

Mechanism: Direct alkylation of 4-(aminomethyl)piperidine is risky due to competing alkylation at the primary amine.[1] The standard industrial route employs a protection-deprotection strategy.[1]

Reagents:

  • Starting Material: tert-Butyl (piperidin-4-ylmethyl)carbamate (N-Boc on primary amine).[1]

  • Alkylating Agent: 2-Bromoethanol (1.2 equiv).[1]

  • Base: Potassium Carbonate (K₂CO₃, 3.0 equiv).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Deprotection: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).[1]

Step-by-Step Methodology:

  • N-Alkylation:

    • Dissolve tert-butyl (piperidin-4-ylmethyl)carbamate (10 mmol) in MeCN (50 mL).

    • Add K₂CO₃ (30 mmol) and stir for 15 min at RT.

    • Add 2-Bromoethanol (12 mmol) dropwise.[1]

    • Critical Step: Heat to reflux (80°C) for 12–16 hours. Monitor by TLC (stain with Ninhydrin; starting material will stain faint red/purple, product will be different Rf).[1]

    • QC Check: LC-MS should show mass [M+H]⁺ = ~259.2 (Boc-protected intermediate).[1]

  • Workup & Isolation:

    • Filter off inorganic salts.[1] Concentrate the filtrate.

    • Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

    • (Optional) Purify via flash chromatography (DCM/MeOH 95:5) if purity <90%.[1]

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (5 mL) or 4M HCl/Dioxane (10 mL) at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo.[1]

    • Neutralization: Redissolve in minimal MeOH, treat with basic resin (e.g., Amberlyst A-21) or careful addition of NaOH/MeOH to pH >10. Filter and concentrate.

  • Final QC:

    • ¹H NMR (DMSO-d₆): Verify triplet at ~3.5 ppm (CH₂-OH) and absence of Boc singlet at 1.4 ppm.

    • Yield: Typically 75-85%.[1]

Protocol B: Coupling to Kinase Core (SₙAr Reaction)

Objective: Attach the intermediate to a chloropyrimidine core (common kinase scaffold).[1]

Scenario: Coupling 2-(4-(aminomethyl)piperidin-1-yl)ethanol to a 4-chloro-pyrimidine derivative.

  • Setup:

    • Dissolve Core Scaffold (1.0 equiv) in anhydrous DMF or NMP.[1]

    • Add CAS 21168-72-9 (1.2 equiv).[1]

    • Add DIPEA (3.0 equiv).[1]

  • Reaction:

    • Heat to 80-100°C for 4–6 hours.

    • Note: The primary amine of the intermediate acts as the nucleophile attacking the chloro-heterocycle. The tertiary piperidine amine is sterically hindered and less nucleophilic in this context.

  • Purification:

    • Dilute with water, extract with EtOAc (if product is hydrophobic) or purify directly via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1]

Visualization: Mechanism & Workflow

Figure 1: Synthetic Workflow & Pharmacophore Mapping

KinaseInhibitorDesign cluster_synthesis Regioselective Synthesis Protocol cluster_binding Kinase Pocket Interaction SM N-Boc-4-(aminomethyl)piperidine Inter Intermediate: N-Alkylated (Boc) SM->Inter Reflux, 16h Reagent 2-Bromoethanol + K2CO3 Reagent->Inter Final Target: 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Inter->Final Hydrolysis Deprot Deprotection (TFA or HCl) Linker Primary Amine (Linker) Final->Linker Input for Coupling Core Heterocyclic Core (Hinge Binder) Core->Linker S_NAr Coupling Tail Piperidine-Ethanol Tail (Solvent Front) Linker->Tail

Caption: Figure 1. (Left) Regioselective synthesis ensuring the ethanol tail attaches to the piperidine nitrogen. (Right) Pharmacophore assembly showing the intermediate's role in extending the inhibitor into the solvent channel.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Polymerization of 2-bromoethanol or incomplete alkylation.[1]Use Ethylene Oxide (gas) in a sealed tube if available, or switch to 2-(2-bromoethoxy)tetrahydro-2H-pyran (protected alcohol) to prevent side reactions.[1]
Regio-isomers Alkylation on primary amine (if Boc failed).[1]Verify starting material quality (NMR).[1] Ensure Boc group is intact before alkylation.[1]
Hygroscopicity Product absorbs water, becoming a gum.Lyophilize from water/dioxane to obtain a handleable powder. Store in desiccator.
Dimerization During coupling (Step 2), two cores react with one diamine.[1]Use excess diamine (1.5–2.0 equiv) during the coupling step to favor mono-substitution.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59264544, 2-(4-(Aminomethyl)-4-phenylpiperidin-1-yl)ethanol. Retrieved from [Link](Note: Serves as structural analog reference).

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[1][2] Journal of Medicinal Chemistry, 51(18), 5522-5532.[1][2] [Link](Demonstrates the utility of piperazine/piperidine tails in kinase inhibitors).

  • Addie, M., et al. (2013). "Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases." Journal of Medicinal Chemistry, 56(5), 2059-2073.[1] [Link](Contextualizes 4-substituted piperidines in AKT inhibition).

Sources

Application Note: Comprehensive Characterization of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS: 21168-72-9) is a bifunctional piperidine derivative widely used as a pharmaceutical intermediate and a curing agent in polymer chemistry.[1] Its structure features a secondary piperidine ring substituted with a primary aminomethyl group at the 4-position and an N-hydroxyethyl chain.[1]

The characterization of this molecule presents specific analytical challenges:

  • Lack of Chromophore: The absence of aromatic rings renders UV detection insensitive.[1]

  • High Polarity: The presence of primary and tertiary amines alongside a hydroxyl group creates significant retention issues in standard Reverse Phase (RP) HPLC.[1]

  • Basic Nature: Strong interaction with residual silanols on silica-based columns often leads to severe peak tailing.[1]

This guide provides a validated, multi-modal analytical strategy to ensure the identity, purity, and quality of this compound.

Physicochemical Data Table
PropertyValue
Formula C

H

N

O
Molecular Weight 158.24 g/mol
Appearance Viscous colorless to pale yellow liquid or low-melting solid
Boiling Point ~99-100°C (at 10.3 Torr)
Solubility Highly soluble in Water, Methanol, Ethanol; Sparingly soluble in Hexane
pKa (Calculated) ~10.5 (Primary Amine), ~8.5 (Tertiary Piperidine N)

Identification Protocols

Infrared Spectroscopy (FTIR)

Methodology: Attenuated Total Reflectance (ATR) on neat liquid/solid.[1]

  • Diagnostic Bands:

    • 3300–3400 cm

      
      :  Broad stretch, overlapping O-H (alcohol) and N-H (primary amine).[1]
      
    • 2800–2950 cm

      
      :  C-H stretching (aliphatic).
      
    • 1050–1150 cm

      
      :  C-O stretch (primary alcohol).
      
    • 1580–1650 cm

      
      :  N-H bending (scissoring) of the primary amine.[1]
      
Nuclear Magnetic Resonance (NMR)

Solvent: D


O or CDCl

(D

O preferred to eliminate exchangeable proton broadening).[1]
  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       3.65 (t, 2H, -CH
      
      
      
      -OH ): Distinct triplet for the ethanol terminus.[1]
    • 
       2.90 (d, 2H, -CH
      
      
      
      -NH
      
      
      ): Doublet for the aminomethyl group.[1]
    • 
       2.85 (m, 2H, Piperidine ring protons adjacent to N).
      
    • 
       2.50 (t, 2H, N-CH
      
      
      
      -CH
      
      
      OH).[1]
    • 
       1.20 - 1.80 (m, 5H, Piperidine ring protons).[1]
      
Mass Spectrometry (ESI-MS)
  • Mode: Positive Electrospray Ionization (ESI+).[1]

  • Key Ion: [M+H]

    
     at m/z 159.15.[1]
    
  • Fragmentation (MS/MS): Loss of water [M+H-18]

    
     (141.[1]1) and cleavage of the aminomethyl group.[1]
    

Purity & Assay Methods

Due to the lack of UV absorption, Potentiometric Titration is the Gold Standard for absolute assay (purity by weight), while HILIC-CAD (Charged Aerosol Detection) is recommended for impurity profiling.

Protocol A: Potentiometric Titration (Assay)

This method quantifies the total amine content.[1] The primary and tertiary amines generally titrate together in non-aqueous media, or can be differentiated depending on the solvent.

Reagents:

  • 0.1 N Perchloric Acid (HClO

    
    ) in Glacial Acetic Acid (VS).[1]
    
  • Solvent: Glacial Acetic Acid.[1]

  • Standard: Potassium Hydrogen Phthalate (KHP) for standardization.[1]

Procedure:

  • Weigh accurately ~150 mg of the sample into a titration vessel.[1]

  • Dissolve in 50 mL of Glacial Acetic Acid.

  • Titrate with 0.1 N HClO

    
     using a potentiometric autotitrator equipped with a glass pH electrode (or non-aqueous specific electrode).
    
  • Calculation:

    
    [1]
    
    • Where

      
       (assuming both nitrogens are protonated).[1]
      
Protocol B: Impurity Profiling via HILIC-CAD (HPLC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase for this polar compound, ensuring retention without ion-pairing reagents that suppress MS/CAD signals.[1]

Instrument Setup:

  • System: HPLC/UHPLC with Charged Aerosol Detector (CAD) or ELSD.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).[1]

  • Temperature: 30°C.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with NH

    
    OH). Note: High pH improves peak shape for basic amines.
    
  • Solvent B: Acetonitrile (MeCN).[1][2]

Gradient Program:

Time (min) % A (Buffer) % B (MeCN)
0.0 10 90
10.0 30 70
15.0 30 70
16.0 10 90

| 25.0 | 10 | 90 |

Critical Technical Insight: Standard silica columns will irreversibly bind the amine.[1] The Amide stationary phase provides a "water layer" mechanism that retains the polar amine/alcohol groups, allowing elution based on hydrophilicity. The basic pH (9.[1]0) ensures the tertiary amine is neutral, sharpening the peak, while the primary amine remains charged for HILIC retention.

Impurity Profile & Safety

Likely Impurities:

  • 4-(Aminomethyl)piperidine: Starting material. (Elutes after the main peak in HILIC due to higher polarity/primary amine ratio).[1]

  • Piperidine-ethanol dimers: Formed via over-alkylation.[1]

  • Residual Solvents: Ethanol, Toluene (process solvents).[1]

Safety Handling:

  • Corrosive/Irritant: The compound is a strong base.[1] Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Hygroscopic. Store under nitrogen in a cool, dry place.

Visualized Analytical Workflow

AnalyticalWorkflow Sample Raw Sample 2-(4-(Aminomethyl)piperidin-1-yl)ethanol ID_Branch Identification Sample->ID_Branch Assay_Branch Quantitative Assay Sample->Assay_Branch Purity_Branch Purity & Impurities Sample->Purity_Branch FTIR FTIR (ATR) Functional Groups: -NH2, -OH, C-N ID_Branch->FTIR NMR 1H / 13C NMR Structure Verification ID_Branch->NMR Titration Potentiometric Titration (Perchloric Acid) Target: Total Amine Content Assay_Branch->Titration HPLC HILIC-CAD / LC-MS Column: Amide Phase pH: 9.0 (Ammonium Acetate) Purity_Branch->HPLC GC GC-FID (Volatiles) Residual Solvents Purity_Branch->GC Report Final Certificate of Analysis (CoA) FTIR->Report NMR->Report Titration->Report HPLC->Report GC->Report

Caption: Integrated analytical workflow for the characterization of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol.

References

  • PubChem Compound Summary. "2-(4-Aminopiperidin-1-yl)ethan-1-ol."[1][3] National Center for Biotechnology Information.[1] Accessed October 26, 2023.[1] [Link][1]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." (Guidance on general piperidine/piperazine analysis). [Link]

  • SIELC Technologies. "Separation of Piperidine Derivatives using Mixed-Mode Chromatography." (Reference for HILIC/cation-exchange mechanisms). [Link]

Sources

functionalization of the ethanol group on 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic functionalization of the hydroxyl group in 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS: 21168-72-9).[1] Due to the presence of a highly nucleophilic primary amine and a basic tertiary piperidine nitrogen, direct modification of the ethanol side chain requires rigorous chemoselective control. This protocol outlines a "Protect-Functionalize-Deprotect" workflow, prioritizing


-Boc protection to mask the primary amine, followed by three distinct functionalization pathways: activation via sulfonation (mesylation), direct mitunobu coupling, and oxidative transformation.[1]

Reactivity Landscape & Retrosynthetic Logic

To successfully modify the ethanol group, one must first understand the competing nucleophiles. The molecule contains three distinct reactive centers:

  • Primary Amine (

    
    ):  The kinetic leader. It is the most nucleophilic site and will react first with electrophiles (acyl chlorides, alkyl halides).
    
  • Tertiary Amine (Piperidine

    
    ):  Moderately basic (
    
    
    
    ). It acts as a proton scavenger but can form
    
    
    -oxides if subjected to non-selective oxidants (e.g., mCPBA).[1]
  • Primary Alcohol (

    
    ):  The target. Less nucleophilic than the primary amine.[2]
    

The Challenge: Attempting to functionalize the alcohol (e.g., esterification) without protecting the amine will invariably result in amide formation or polymerization.

ReactivityLandscape Mol 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Amine Primary Amine (Kinetic Nucleophile) Must be BLOCKED Mol->Amine Piperidine Tertiary Amine (Basic Center) Risk: N-Oxide formation Mol->Piperidine Alcohol Primary Alcohol (Target Moiety) Nucleophilic but slow Mol->Alcohol

Figure 1: Reactivity hierarchy of the substrate.[1] The primary amine competes directly with the alcohol target.

Phase 1: Chemoselective Protection

Objective: Selectively mask the primary amine as a tert-butyl carbamate (Boc) without reacting with the alcohol.

Rationale: The Boc group is stable towards basic conditions (required for subsequent alkylations/activations) and nucleophilic attacks but is easily removed with acid.

Protocol A: Selective -Boc Protection
  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (DCM).[1]
  • Stoichiometry: 1.0 equiv Substrate : 1.1 equiv

    
     : 1.2 equiv 
    
    
    
    .

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol in 50 mL of anhydrous DCM. Cool to 0°C.

  • Base Addition: Add 12 mmol of

    
     dropwise.
    
  • Protection: Dissolve 11 mmol of

    
     in 10 mL DCM and add slowly to the reaction mixture over 15 minutes.
    
    • Note: The alcohol does not react with

      
       without a catalyst (like DMAP) or strong deprotonation, ensuring selectivity for the amine.
      
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine disappears).

  • Workup: Wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    and concentrate.
  • Yield Expectation: >90% as a viscous oil or low-melting solid.

Phase 2: Functionalization Strategies

Once the amine is protected (Intermediate 1-Boc ), the alcohol can be targeted.

Workflow cluster_Func Step 2: Functionalization Pathways Start Start: Amino-Alcohol Protect Step 1: N-Boc Protection (Boc2O, DCM) Start->Protect RouteA Route A: Activation (MsCl/TsCl) Target: Leaving Group Protect->RouteA RouteB Route B: Mitsunobu (PPh3, DIAD, R-OH) Target: Ether/Ester Protect->RouteB RouteC Route C: Oxidation (Swern/Dess-Martin) Target: Aldehyde Protect->RouteC Deprotect Step 3: Deprotection (TFA or HCl) RouteA->Deprotect RouteB->Deprotect RouteC->Deprotect Final Final Functionalized Product Deprotect->Final

Figure 2: Strategic workflow for orthogonal functionalization.

Route A: Activation (Mesylation/Tosylation)

Use this route if you intend to displace the alcohol with a halide, azide, or another nucleophile later.

Protocol:

  • Setup: Dissolve 5 mmol of 1-Boc in 25 mL anhydrous DCM. Cool to 0°C.

  • Additions: Add 1.5 equiv

    
     followed by 1.1 equiv Methanesulfonyl chloride (MsCl) dropwise.
    
  • Mechanism: The alcohol attacks the sulfonyl chloride, releasing HCl (trapped by amine).

  • Workup: Quench with water. Wash with cold dilute

    
    . Critical: Avoid strong acid washes which might deprotect the Boc group prematurely.
    
Route B: Mitsunobu Coupling

Use this route to directly create ethers (aryl/alkyl) or esters with inversion of configuration (though not relevant on a primary carbon).

Protocol:

  • Setup: Dissolve 5 mmol 1-Boc , 5 mmol Triphenylphosphine (

    
    ), and 5 mmol Nucleophile (e.g., a Phenol or Benzoic Acid) in THF.
    
  • Addition: Cool to 0°C. Add 5 mmol DIAD (Diisopropyl azodicarboxylate) dropwise.

  • Causality: The betaine intermediate activates the alcohol oxygen, making it a leaving group displaced by the nucleophile.

  • Purification: This reaction generates

    
     byproduct. Column chromatography is required.
    
Route C: Controlled Oxidation (Aldehyde Synthesis)

Use this route to create a handle for reductive amination or Wittig reactions. Warning:[1] Avoid acidic oxidants (Jones Reagent) which remove Boc, or non-selective oxidants (mCPBA) which oxidize the piperidine nitrogen.

Protocol (Swern Oxidation):

  • Activation: In dry DCM at -78°C, add oxalyl chloride (1.1 equiv) and DMSO (2.2 equiv). Stir 15 min.

  • Substrate: Add 1-Boc (1.0 equiv) in DCM slowly. Stir 30 min at -78°C.

  • Quench: Add

    
     (5 equiv) and warm to RT.
    
  • Result: Converts

    
     to 
    
    
    
    (Aldehyde).

Phase 3: Deprotection & Isolation

Restoring the primary amine after the ethanol group is modified.

Protocol:

  • Acidolysis: Dissolve the functionalized intermediate in 1:1 DCM:TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.

  • Monitoring: Stir at RT for 1-2 hours.

    
     evolution indicates deprotection.
    
  • Free Basing (Critical): The product will be a salt (TFA or HCl salt). To isolate the free base:

    • Evaporate volatiles.

    • Redissolve in DCM.

    • Wash with saturated

      
       (pH > 10).
      
    • Dry organic layer and concentrate.

Analytical Validation

Comparison of key spectral features between the starting material and the functionalized product.

FeatureStarting Material1-Boc IntermediateFunctionalized (e.g., O-Mesyl)
H-NMR (Alcohol) Triplet ~3.6 ppm (

)
Triplet ~3.6 ppmShifted downfield ~4.3 ppm
H-NMR (Boc) AbsentSinglet ~1.45 ppm (9H)Singlet ~1.45 ppm (9H)
MS (ESI+)



IR Broad -OH stretchStrong C=O (1690 cm⁻¹)S=O stretch (1350/1175 cm⁻¹)

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons.[3] (Authoritative source for N-Boc stability and deprotection conditions). [1]

  • Swern, D., et al. (1978). "Dimethyl Sulfoxide-Oxalyl Chloride: A New Reagent for Oxidation of Alcohols". Journal of Organic Chemistry, 43(12), 2480–2482. (Standard protocol for Swern oxidation avoiding tertiary amine oxidation).

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1-28.[1] (Foundational review for alcohol functionalization).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 59264544, 2-(4-(Aminomethyl)piperidin-1-yl)ethanol. (Verification of chemical structure and properties). [1][4]

Sources

Application Notes and Protocols for the Use of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The strategic incorporation of this privileged structure during drug discovery campaigns is often accelerated through parallel synthesis, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview and detailed protocols for the effective use of the versatile building block, 2-(4-(aminomethyl)piperidin-1-yl)ethanol, in parallel synthesis workflows. We will delve into the core principles of library design, reaction optimization for high-throughput formats, and purification strategies tailored for combinatorial libraries, with a focus on amide bond formation and reductive amination.

Introduction: The Strategic Advantage of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol in Library Synthesis

2-(4-(Aminomethyl)piperidin-1-yl)ethanol is a trifunctional building block of significant interest for parallel synthesis due to its unique structural features. It incorporates a primary amine, a secondary amine within the piperidine ring, and a primary alcohol. This arrangement of functional groups with differing reactivity allows for the introduction of diverse substituents at multiple points of the molecule, thereby enabling a thorough exploration of the chemical space around the piperidine core. The piperidine moiety itself is a key pharmacophore in numerous approved drugs, often imparting favorable pharmacokinetic properties.[2]

The primary amine serves as an excellent handle for derivatization through reactions such as amide coupling and reductive amination. The secondary amine of the piperidine ring offers another point for modification, while the hydroxyl group can be engaged in etherification or esterification reactions, or serve as a modulation point for physicochemical properties like solubility. The inherent challenge and opportunity with this building block lies in achieving chemoselective reactions in a high-throughput format.

Core Principles for Parallel Synthesis

Parallel synthesis aims to produce a library of discrete compounds in a spatially addressed manner, typically in multi-well plates.[3] Unlike traditional combinatorial chemistry that often produces mixtures, parallel synthesis generates individual compounds in each well, simplifying biological screening and SAR analysis. Key considerations for successful parallel synthesis include:

  • Reaction Robustness: Reactions must be high-yielding and tolerant of a diverse range of substrates.

  • Simplified Workup and Purification: Procedures should be amenable to automation and minimize the need for manual handling.

  • Reagent and Solvent Compatibility: All reagents and solvents should be compatible with the reaction vessels (e.g., polypropylene or glass plates) and automated liquid handling systems.

Chemoselectivity: Harnessing the Reactivity of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

The presence of a primary amine, a secondary amine, and a hydroxyl group necessitates a careful consideration of chemoselectivity. The primary amine is significantly more nucleophilic and less sterically hindered than the secondary piperidine amine, and both are more reactive than the hydroxyl group under typical acylation and reductive amination conditions.

For most applications focusing on derivatization of the primary amine, protecting groups are often not required.[2] The inherent difference in reactivity is usually sufficient to direct the reaction to the desired position. However, for reactions targeting the secondary amine or hydroxyl group, a protecting group strategy for the more reactive primary amine would be necessary.

Experimental Protocols for Parallel Library Synthesis

The following protocols are designed for a 24- or 96-well plate format and can be adapted for various automated or semi-automated synthesis platforms.

Parallel Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. This protocol describes the parallel coupling of a library of carboxylic acids to the primary amine of 2-(4-(aminomethyl)piperidin-1-yl)ethanol.

Workflow Diagram: Parallel Amide Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction in 96-Well Plate cluster_workup Workup & Purification reagent_prep Prepare stock solutions: - Carboxylic acids in DMF - Amine building block in DMF - Coupling agents (HATU/DIC) in DMF - Base (DIPEA) in DMF dispense Dispense carboxylic acid stock solutions to wells reagent_prep->dispense Automated Liquid Handler add_amine Add amine building block stock solution to all wells dispense->add_amine add_reagents Add coupling agent and base stock solutions add_amine->add_reagents react Seal plate and incubate (e.g., room temp, 16h) add_reagents->react quench Quench reactions (e.g., with aqueous NaHCO3) react->quench extract Liquid-Liquid Extraction (if necessary) quench->extract purify Automated HPLC Purification extract->purify

Caption: Workflow for parallel amide library synthesis.

Materials:

  • 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

  • Library of carboxylic acids

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Protocol:

  • Reagent Preparation:

    • Prepare 0.2 M stock solutions of each carboxylic acid in anhydrous DMF in a master plate.

    • Prepare a 0.22 M stock solution of 2-(4-(aminomethyl)piperidin-1-yl)ethanol in anhydrous DMF.

    • Prepare a 0.24 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • Using an automated liquid handler, dispense 200 µL of each carboxylic acid stock solution into the corresponding wells of the reaction block (0.04 mmol, 1.0 eq).

    • To all wells, add 200 µL of the 2-(4-(aminomethyl)piperidin-1-yl)ethanol stock solution (0.044 mmol, 1.1 eq).

    • Add 200 µL of the HATU stock solution (0.048 mmol, 1.2 eq) to each well.

    • Add 200 µL of the DIPEA stock solution (0.1 mmol, 2.5 eq) to each well.

    • Seal the reaction block with a cap mat and place it on an orbital shaker at room temperature for 16 hours.

  • Workup:

    • Quench the reactions by adding 500 µL of saturated aqueous NaHCO₃ to each well.

    • Extract the products by adding 1 mL of EtOAc to each well, sealing, and shaking vigorously for 5 minutes.

    • Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate. Repeat the extraction.

    • Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • Purification:

    • Dissolve the crude product in each well in a suitable solvent (e.g., DMSO/methanol).

    • Purify the library using an automated parallel high-performance liquid chromatography (HPLC) system with mass-triggered fraction collection.[4]

Quantitative Data (Representative):

Carboxylic AcidCoupling ReagentYield (%)Purity (%) (by LC-MS)
Benzoic AcidHATU85>95
4-Chlorobenzoic AcidHATU82>95
Acetic AcidDIC75>90
Phenylacetic AcidHATU88>95

Note: Yields and purities are representative and will vary depending on the specific carboxylic acid and purification efficiency.

Parallel Reductive Amination Library Synthesis

Reductive amination is a robust method for forming C-N bonds and is highly amenable to parallel synthesis.[5] This protocol details the reaction of a library of aldehydes with the primary amine of 2-(4-(aminomethyl)piperidin-1-yl)ethanol.

G cluster_prep Reagent Preparation cluster_reaction Reaction in 96-Well Plate cluster_workup Workup & Purification reagent_prep Prepare stock solutions: - Aldehydes in DCE - Amine building block in DCE - NaBH(OAc)3 (solid) dispense_aldehyde Dispense aldehyde stock solutions to wells reagent_prep->dispense_aldehyde Automated Liquid Handler add_amine Add amine building block stock solution to all wells dispense_aldehyde->add_amine add_reducing_agent Add solid NaBH(OAc)3 to each well add_amine->add_reducing_agent Solid Dispensing System react Seal plate and incubate (e.g., room temp, 12h) add_reducing_agent->react quench Quench with saturated aqueous NaHCO3 react->quench extract Extract with DCM quench->extract purify Automated Flash Chromatography extract->purify

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-(aminomethyl)piperidin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important piperidine derivative. Our goal is to provide in-depth, field-proven insights to ensure the successful and efficient production of your target compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-(4-(aminomethyl)piperidin-1-yl)ethanol, providing concise answers and links to more detailed troubleshooting guides.

Q1: What are the most common synthetic routes to produce 2-(4-(aminomethyl)piperidin-1-yl)ethanol?

There are several established synthetic pathways to this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. Two prevalent methods are:

  • Route A: Reductive Amination of a Piperidone Precursor followed by N-alkylation. This route often involves the reductive amination of a suitable 4-piperidone derivative to introduce the aminomethyl group, followed by N-alkylation with a 2-haloethanol or ethylene oxide.

  • Route B: N-Alkylation of 4-(Aminomethyl)piperidine. This is a more direct approach where commercially available 4-(aminomethyl)piperidine is directly alkylated with a suitable 2-carbon electrophile, such as 2-chloroethanol or ethylene oxide.

Q2: I am observing a significant amount of a di-alkylated byproduct where the primary amine of the aminomethyl group is also alkylated. How can I prevent this?

This is a common issue, particularly in Route B. The primary amine is often more nucleophilic than the secondary amine of the piperidine ring. To mitigate this, consider the following:

  • Protecting Group Strategy: Protect the primary amine with a suitable protecting group (e.g., Boc, Cbz) before the N-alkylation step. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the 4-(aminomethyl)piperidine can help favor mono-alkylation of the more reactive piperidine nitrogen.

Q3: My reaction with ethylene oxide is sluggish and results in a complex mixture of products. What could be the cause?

Working with ethylene oxide requires careful control of reaction conditions. Here are some potential issues:

  • Temperature Control: Ethylene oxide reactions are highly exothermic.[1][2] Poor temperature control can lead to runaway reactions and the formation of polymeric byproducts. Ensure your reaction is well-cooled and the addition of ethylene oxide is slow and controlled.

  • Catalyst/Solvent Choice: The choice of solvent and catalyst (if any) is crucial. Protic solvents like ethanol or water can compete with the piperidine for reaction with ethylene oxide, leading to glycols and other side products.[3]

  • Purity of Starting Materials: Impurities in your starting piperidine or solvent can catalyze unwanted side reactions.

Q4: How can I effectively purify the final product from unreacted starting materials and byproducts?

Purification can be challenging due to the polar nature of the product and byproducts. Common methods include:

  • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: While challenging for highly polar amines, silica gel chromatography with an appropriate solvent system (often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane) can be used.

  • Acid-Base Extraction: This can be a powerful technique to separate the desired amine product from non-basic impurities. However, it may not be effective for separating it from other amine byproducts.

II. Troubleshooting Guide: Common Byproducts and Their Mitigation

This section provides a detailed breakdown of common byproducts encountered during the synthesis of 2-(4-(aminomethyl)piperidin-1-yl)ethanol, their likely origins, and strategies to minimize their formation.

Issue 1: Formation of N,N'-bis(2-hydroxyethyl)piperazine
  • Symptom: An unexpected peak in your analytical data (e.g., GC-MS, LC-MS) corresponding to a mass of a dimerized, di-hydroxylated species.

  • Root Cause: This byproduct can arise if there are impurities in the starting materials or if side reactions occur under certain conditions, particularly at elevated temperatures. While less common in the direct synthesis of the target molecule, it's a known byproduct in related piperazine syntheses.[4]

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting dimer formation.

  • Preventative Measures & Protocols:

    • Protocol 1: Starting Material Purity Check: Before starting the synthesis, analyze your 4-(aminomethyl)piperidine by GC-MS or NMR to ensure it is free from piperazine or other dimeric impurities.

    • Protocol 2: Optimized Reaction Conditions:

      • Dissolve 1 equivalent of 4-(aminomethyl)piperidine in a suitable aprotic solvent (e.g., THF, acetonitrile).

      • Cool the mixture to 0-5 °C in an ice bath.

      • Slowly add 1.05 equivalents of the alkylating agent (e.g., 2-chloroethanol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

      • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction progress by TLC or GC-MS to minimize byproduct formation.

Issue 2: Over-alkylation and Polymeric Byproducts
  • Symptom: A smear of high molecular weight species observed in TLC or a broad, unresolved hump in your GC or LC chromatogram.

  • Root Cause: This is most common when using highly reactive alkylating agents like ethylene oxide. Ethylene oxide can react with the hydroxyl group of the product to form poly(ethylene glycol) chains attached to the piperidine nitrogen.[5]

  • Troubleshooting Workflow:

    Caption: Workflow for mitigating over-alkylation.

  • Preventative Measures & Protocols:

    • Protocol 3: Controlled Ethylene Oxide Addition:

      • Charge the reactor with 4-(aminomethyl)piperidine and a suitable solvent.

      • Cool the reactor to 0 °C.

      • Slowly bubble in a slight molar excess of ethylene oxide gas below the surface of the reaction mixture, ensuring the temperature does not exceed 5 °C.

      • Alternatively, add a pre-cooled solution of ethylene oxide in a compatible solvent.

      • Once the reaction is complete (as determined by in-process controls), quench with a mild acid to neutralize any remaining reactive species.

Issue 3: Formation of Isomeric Byproducts
  • Symptom: Multiple peaks with the same mass-to-charge ratio in your MS data but different retention times in your chromatography.

  • Root Cause: Depending on the synthetic route, particularly those starting from substituted pyridines that are subsequently reduced, incomplete reduction or rearrangement reactions can lead to isomeric impurities.[6] For instance, if starting from a cyanopyridine precursor, incomplete reduction of the nitrile can lead to impurities.

  • Mitigation Strategies:

    • Thorough Reduction: Ensure the reduction step (e.g., catalytic hydrogenation) goes to completion by using an appropriate catalyst, sufficient hydrogen pressure, and adequate reaction time.

    • Analytical Vigilance: Employ high-resolution analytical techniques like HPLC with a chiral column if stereoisomers are possible, or high-resolution mass spectrometry to differentiate between isomers.

Summary of Common Byproducts and Their Characteristics
ByproductLikely CauseMolecular WeightKey Analytical Signature (MS fragment, NMR shift)Mitigation Strategy
N,N'-bis(2-hydroxyethyl)-4,4'-bipiperidine Dimerization of piperidine radical intermediates312.47M+ peak at 312, characteristic piperidine ring protons in NMRLower reaction temperature, use radical scavengers if necessary
Poly(ethylene glycol) adducts Reaction of product's hydroxyl group with excess ethylene oxideVariableSeries of peaks separated by 44 Da (C2H4O unit)Strict stoichiometry and temperature control
1-(2-hydroxyethyl)piperidine-4-carbonitrile Incomplete reduction of nitrile precursor168.22M+ peak at 168, presence of nitrile stretch in IR (~2240 cm-1)Ensure complete reduction, optimize hydrogenation conditions
4-(Aminomethyl)-1,1-bis(2-hydroxyethyl)piperidin-1-ium Quaternization of the piperidine nitrogen219.31M+ peak at 219, downfield shift of protons adjacent to nitrogen in NMRUse of a less reactive alkylating agent, controlled stoichiometry

III. References

  • Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds. Retrieved from

  • Chem-Space. (n.d.). 2-(4-AMINOMETHYL-PIPERIDIN-1-YL)-ETHANOL. Retrieved from [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12796-12806.

  • Wiley Online Library. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-956.

  • MDPI. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 27(15), 4983.

  • Google Patents. (n.d.). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol. Retrieved from

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4977.

  • ResearchGate. (n.d.). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates. Retrieved from [Link]

  • BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

  • ResearchGate. (n.d.). A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(11), 2845.

  • SpringerLink. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 7-20). Humana Press.

  • ZORA (Zurich Open Repository and Archive). (2019). N-(2-Hydroxyethyl)piperidine. Retrieved from [Link]

  • VTechWorks. (1962). The reaction of ethylene oxide with some proteins, amino acids and vitamins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). CO2 free production of ethylene oxide via liquid phase epoxidation of ethylene using niobium oxide incorporated mesoporous silica material as the catalyst. Scientific Reports, 13(1), 529.

  • Sciendo. (2022). Simulation of the ethylene oxide production process in ChemCAD® simulator. Chemical Industry, 76(2), 79-88.

  • National Center for Biotechnology Information. (1994). Ethylene Oxide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 60). IARC.

Sources

Technical Support Center: Protecting Group Strategy for 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-AMPE-PROT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Chemoselective Protection for Bifunctional Amino-Alcohols

Executive Summary & Molecule Analysis

Welcome to the technical support hub for 2-(4-(Aminomethyl)piperidin-1-yl)ethanol . This molecule presents a classic "competing nucleophile" challenge in organic synthesis. Before selecting a reagent, you must understand the reactivity hierarchy of your substrate to avoid common pitfalls like over-acylation or solubility crashes.

Substrate Profile
  • Primary Amine (Head): High nucleophilicity (

    
    ). The primary target for acylation/alkylation.
    
  • Tertiary Amine (Core): Sterically hindered piperidine nitrogen. Generally non-reactive in standard coupling but responsible for the molecule's basicity and zwitterionic solubility issues.

  • Primary Alcohol (Tail): Moderate nucleophilicity (

    
    ). Prone to O-acylation if base stoichiometry is uncontrolled.
    

Part 1: Strategic Decision Matrix

Do not choose a protecting group based on what is in your drawer. Choose it based on your next step. Use the flow below to determine your optimal strategy.

ProtectionStrategy Start START: What is your downstream chemistry? Acidic Acidic Conditions (e.g., TFA deprotection) Start->Acidic Requires Acid Stability Basic Basic Conditions (e.g., Piperidine deprotection) Start->Basic Requires Base Stability Reductive Hydrogenolysis (Pd/C + H2) Start->Reductive Requires H2 Sensitivity Fmoc Amine: Fmoc (Base Labile) Acidic->Fmoc Boc Amine: Boc (Acid Labile) Basic->Boc Reductive->Boc Alc_Boc Alcohol PG: TBDPS or Benzyl (TBDMS is UNSTABLE here) Boc->Alc_Boc Orthogonal Pair Alc_Fmoc Alcohol PG: TBDMS or Trityl (Base Stable) Fmoc->Alc_Fmoc Orthogonal Pair Cbz Amine: Cbz (H2 Labile) Alc_Cbz Alcohol PG: TBDMS or MOM (Avoid Benzyl Ether) Cbz->Alc_Cbz Orthogonal Pair

Figure 1: Decision matrix for selecting orthogonal protecting group pairs based on downstream cleavage conditions.

Part 2: Troubleshooting Guides (FAQs)

Category A: N-Protection (Primary Amine)

Q: I am trying to Boc-protect the amine, but I am getting significant O-Boc and N,O-di-Boc byproducts. How do I stop this?

A: This is a classic chemoselectivity issue. While the amine is more nucleophilic, the alcohol will react if the pH is too high or if you use a nucleophilic catalyst like DMAP.

  • The Fix:

    • Remove Base: Do not use TEA or DIPEA. The primary amine is basic enough to drive the reaction with

      
      .
      
    • Solvent Switch: Use Methanol (MeOH) or Dichloromethane (DCM). Methanol promotes N-acylation via hydrogen bonding stabilization of the transition state.

    • Temperature: Run at

      
       to 
      
      
      
      .
    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of

      
      . Do not use excess.
      

Protocol (High Selectivity N-Boc):

  • Dissolve 1.0 eq of amino-alcohol in MeOH (0.5 M).

  • Cool to

    
    .
    
  • Add 1.0 eq of

    
     dropwise over 30 minutes.
    
  • Stir at

    
     for 2 hours, then warm to RT.
    
  • Concentrate.[1][2][3][4][5] If O-Boc is observed (by NMR), treat the crude residue with dilute aqueous NaOH/MeOH for 30 mins (hydrolyzes ester, leaves carbamate intact).

Category B: O-Protection (Primary Alcohol)

Q: I used TBDMS to protect the alcohol, but it fell off when I removed the Boc group with TFA. Why?

A: TBDMS (tert-butyldimethylsilyl) ethers are acid-sensitive . They are roughly 100x less stable to acid than TBDPS ethers. Standard Boc removal (20-50% TFA) will cleave TBDMS groups rapidly.

  • The Fix:

    • Option 1 (Change O-PG): Use TBDPS-Cl (tert-butyldiphenylsilyl chloride). It is much more stable to acid and will survive standard Boc deprotection conditions.

    • Option 2 (Change N-PG): Switch the amine protection to Fmoc . You can then remove Fmoc with piperidine (base), leaving the TBDMS ether untouched.

    • Option 3 (Change Deprotection): If you must use Boc/TBDMS, remove the Boc using

      
       in DCM or TMSOTf/2,6-lutidine (mild Lewis acid conditions), though this is difficult to optimize.
      

Comparative Stability Data:

Protecting GroupStability (Acid)Stability (Base)Cleavage ReagentRecommended Partner
TBDMS Low (Cleaves in TFA)HighTBAF / AcidFmoc (Amine)
TBDPS High (Survives TFA)HighTBAF / HFBoc (Amine)
Benzyl (Bn) HighHigh

/Pd or

Boc (Amine)
Trityl (Trt) Very LowHighDilute AcidFmoc (Amine)
Category C: Solubility & Purification[1]

Q: My product disappears into the aqueous layer during workup. How do I recover it?

A: The core piperidine nitrogen remains basic even after the primary amine is protected. If you wash with strong acid (1M HCl), you will protonate the piperidine, making the molecule a water-soluble salt.

  • The Fix:

    • Workup pH: Adjust the aqueous layer to pH ~9-10 (using saturated

      
       or 
      
      
      
      ) before extraction. This ensures the piperidine is neutral and extracts into the organic layer (DCM or EtOAc).
    • Solvent: Use 10% MeOH in DCM for extraction if the compound is polar.

    • Purification: If using silica gel, add 1% Triethylamine (TEA) to your eluent to prevent the basic piperidine from streaking or sticking to the acidic silica.

Part 3: Validated Experimental Workflows

Workflow A: The "Standard" (Boc/TBDPS Strategy)

Best for: General synthesis where the amine is reacted first, followed by alcohol manipulation.

  • N-Protection:

    • React substrate with

      
       (1.0 eq) in DCM (
      
      
      
      ).
    • Check Point: Verify mono-protection via TLC/LCMS.

  • O-Protection:

    • Add Imidazole (2.5 eq) and TBDPS-Cl (1.1 eq) to the crude mixture.

    • Stir at RT for 12h.

    • Why TBDPS? To survive the eventual TFA deprotection of the Boc group.

  • Deprotection (N-terminus):

    • Treat with TFA/DCM (1:4). TBDPS remains intact.

Workflow B: The "Orthogonal" (Fmoc/TBDMS Strategy)

Best for: Solid Phase Peptide Synthesis (SPPS) or base-sensitive linkers.

  • N-Protection:

    • React substrate with Fmoc-OSu (1.0 eq) and

      
       (2.0 eq) in Acetone/Water (
      
      
      
      ).
    • Note: Control pH to ~8.5. Too high (>10) risks Fmoc cleavage.

  • O-Protection:

    • React with TBDMS-Cl (1.2 eq) and Imidazole in DMF.

  • Deprotection (N-terminus):

    • Treat with 20% Piperidine in DMF. TBDMS remains intact.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Source: Wiley Online Library
    • URL:[Link]

  • Boc Protection of Amines. (Mechanisms and chemoselectivity).

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Silyl Ether Stability (TBDMS vs TBDPS). (Acid sensitivity comparison).

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • 2-(4-(Aminomethyl)piperidin-1-yl)

    • Source: PubChem[4][6][7]

    • URL:[Link]

  • Chemoselective Protection Strategies. (General methodology for amino-alcohols). Source: Sigma-Aldrich Technical Bulletins

Sources

Technical Support Guide: Workup Procedures for 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Know Your Molecule

Before initiating any workup, you must respect the physicochemical profile of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol . This is not a standard lipophilic organic molecule; it is a highly polar, water-soluble diamine . Treating it like a standard intermediate (e.g., simple EtOAc extraction) will result in massive yield loss to the aqueous phase.

Physicochemical Profile
PropertyValue (Approx.)Implication for Workup
LogP -0.8 to -0.6Hydrophilic. Prefers water over non-polar organic solvents.
pKa (Piperidine N) ~8.5 - 9.5Basic. Protonated at neutral pH.
pKa (Primary Amine) ~10.0 - 10.5Highly Basic. Requires pH > 12 to exist fully as free base.
Boiling Point High (>250°C dec.)Difficult to distill; removal of high-boiling solvents is risky.

Troubleshooting & Protocols (Q&A Format)

Issue 1: "I extracted with Ethyl Acetate, but my product is still in the water layer."

Diagnosis: Standard Ethyl Acetate (EtOAc) extraction is insufficient for this molecule due to its negative LogP. The partition coefficient (


) heavily favors the aqueous phase, especially if the pH is not high enough.

The Fix: The "Salting-Out" & High-Polarity Solvent Protocol You must force the molecule out of the water (Salting Out) and provide a more inviting organic phase (Polar Organic Solvent).

Step-by-Step Protocol:

  • pH Adjustment (Critical):

    • Cool the aqueous layer to 0°C.

    • Basify to pH > 12 using 50% NaOH or KOH. Why? Both amine centers must be deprotonated to reduce water solubility.

  • Saturation:

    • Saturate the aqueous phase with solid NaCl (brine saturation). This disrupts the hydration shell of the polar amine ("Salting Out").

  • Extraction Solvent:

    • Do NOT use pure EtOAc.

    • Use: A mixture of Chloroform/Isopropanol (3:1) or DCM/Methanol (9:1) .

    • Perform 4-5 extractions. The alcohol component helps pull the polar amine into the organic phase.

  • Drying:

    • Dry over anhydrous

      
       (Sodium Sulfate). Avoid 
      
      
      
      if possible, as Lewis basic amines can sometimes coordinate to Magnesium species, reducing yield.
Issue 2: "My product is streaking on the silica column and I'm losing mass."

Diagnosis: Amines interact strongly with the acidic silanol groups (


) on silica gel, causing peak tailing (streaking) and irreversible adsorption.

The Fix: Amine-Modified Mobile Phases You must "mask" the silanol groups or use a different stationary phase.

Option A: Mobile Phase Modifiers (Standard Silica)

  • Base Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your eluent.
    
    • Example System: DCM : MeOH :

      
       (90 : 9 : 1).
      
  • Pre-treatment: Flush the column with the eluent containing the base before loading your sample. This neutralizes active sites.

Option B: "Catch and Release" (SCX Cartridges) – Highly Recommended For polar amines, Strong Cation Exchange (SCX) chromatography is superior to silica. It binds the amine chemically, allowing you to wash away non-basic impurities.

SCX Protocol:

  • Equilibrate: Wash SCX cartridge with MeOH, then Water.[1]

  • Load: Dissolve crude in 5% Acetic Acid/MeOH (or water at pH < 4). Load onto cartridge.

    • Mechanism:[2][3] The amine protonates and binds to the sulfonic acid resin.

  • Wash: Flush with Methanol .

    • Result: Non-basic impurities and neutral organics are washed away.[3] Product remains bound.

  • Elute: Flush with 2M Ammonia in Methanol .

    • Result: The ammonia deprotonates the product, releasing it from the resin into the eluate.

Issue 3: "I need to store the compound, but the free base is unstable/hygroscopic."

Diagnosis: Amino-alcohols are prone to oxidation (N-oxide formation) and are hygroscopic (absorb water from air), making them difficult to handle as oils.

The Fix: Salt Formation Convert the free base into a stable, solid salt.

Protocol:

  • Dissolve the free base in a minimal amount of dry Ethanol or Methanol.

  • Cool to 0°C.

  • Add 2.0 - 2.2 equivalents of acid (e.g., 4M HCl in Dioxane or concentrated HCl).

  • Add a non-polar anti-solvent (Diethyl Ether or Hexane) dropwise until turbidity persists.

  • Stir at 0°C to precipitate the dihydrochloride salt.

  • Filter and dry under vacuum.[4]

Visual Workflow: Extraction Decision Tree

The following diagram illustrates the logical flow for isolating this specific compound based on your reaction media.

WorkupProcedure Start Crude Reaction Mixture SolventCheck Primary Solvent? Start->SolventCheck Aqueous Aqueous / Polar (H2O, MeOH, DMF) SolventCheck->Aqueous Polar Organic Non-Polar Organic (DCM, Toluene) SolventCheck->Organic Non-Polar Acidify Acidify to pH 2 Wash with EtOAc Aqueous->Acidify DiscardOrg Discard Organic Layer (Removes non-basics) Acidify->DiscardOrg Basify Basify Aqueous to pH > 12 (NaOH / KOH) Acidify->Basify Aqueous Phase Extract Extract with DCM:IPA (3:1) or Continuous Extraction Basify->Extract Combine Combine Organic Extracts Dry (Na2SO4) Extract->Combine ExtractAcid Extract into 1M HCl Organic->ExtractAcid ExtractAcid->Basify Aqueous Phase DiscardOrg2 Discard Organic Layer ExtractAcid->DiscardOrg2 Purify Purification: SCX Cartridge or Amine-Silica Combine->Purify

Caption: Decision tree for isolating 2-(4-(Aminomethyl)piperidin-1-yl)ethanol based on reaction solvent.

Reference Data: Solvent Systems

Use these solvent systems when standard methods fail.

MethodSolvent SystemNotes
Extraction (High Efficiency) Chloroform : Isopropanol (3:1)Best for pulling polar amines from water.
Extraction (Alternative) DCM : Methanol (9:1)Good, but methanol can pull some water into the organic phase.
TLC / Column Eluent DCM : MeOH : NH4OH (90:9:1)"The Magic Mixture" for polar amines. Prevents streaking.
SCX Elution 2M NH3 in MethanolStandard release solvent for cation exchange.

References

  • PubChem. (2025).[5][6][7] 2-(4-aminopiperidin-1-yl)ethanol Compound Summary. National Library of Medicine. Available at: [Link][5][8]

  • Biotage. (2000). Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX and SCX-3 Sorbents. Available at: [Link] (Note: General SCX protocols derived from manufacturer technical notes).

  • Frontier, A. (2025). Workup for Removing Amines. Not Voodoo (University of Rochester).[9] Available at: [Link]

  • Teledyne ISCO. (2012).[3] RediSep SCX Column: Purification of Organic Compounds. Technical Note. Available at: [Link]

Sources

Validation & Comparative

spectroscopic analysis of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol for structural confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Structural Confirmation of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Executive Summary

Product Identity: 2-(4-(Aminomethyl)piperidin-1-yl)ethanol CAS: 120276-26-4 Molecular Formula:


Molecular Weight:  158.24  g/mol 

This guide addresses the critical analytical challenge in the synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol : confirming regioselectivity. The synthesis typically involves the hydroxyethylation of 4-(aminomethyl)piperidine. Because the starting material contains two nucleophilic nitrogen centers—a secondary cyclic amine (piperidine ring) and a primary exocyclic amine (aminomethyl group)—three potential products exist:

  • Target:

    
    -alkylation (Position 1).
    
  • Impurity A:

    
    -alkylation (Primary amine).
    
  • Impurity B: Bis-alkylation (Both nitrogens).

This document outlines a self-validating spectroscopic workflow to definitively distinguish the target molecule from its regioisomers, emphasizing 2D NMR (HMBC) as the decision-making tool.

Structural Analysis Strategy

To ensure scientific integrity, we move beyond simple 1D spectrum matching. The confirmation relies on establishing connectivity between the ethanol side chain and the specific nitrogen atom.

The Analytical Challenge: Regioisomer Differentiation
FeatureTarget Molecule (

-alkylated)
Regioisomer Impurity (

-alkylated)
Structure Ethanol attached to Piperidine Nitrogen (N1).Ethanol attached to Aminomethyl Nitrogen.[1][2]
Symmetry Preserves symmetry of the piperidine ring.Preserves symmetry of the piperidine ring.
Mass (LC-MS)

159.15


159.15

(Isobaric)
Key Distinction HMBC Correlation: Ethanol

to Ring Carbons (C2/C6).
HMBC Correlation: Ethanol

to Exocyclic Methyl Carbon.

Comparative Analysis: Target vs. Alternatives

The following table compares the spectroscopic signatures of the Target Product against its most common synthetic by-products.

Table 1: Diagnostic Spectroscopic Markers
ParameterTarget Product (N1-Substituted)Alternative: Regioisomer (Exocyclic-N-Substituted)Alternative: Bis-Alkylated
1H NMR: Ring

-Protons
Shifted: Distinct shift (~2.8-3.0 ppm) due to tertiary amine formation.Unchanged: Similar to starting material (~2.5-2.6 ppm) as ring N remains secondary.Shifted: Both sites alkylated.
13C NMR: Ring

-Carbons
~53-55 ppm: Typical for N-alkyl piperidine.~46 ppm: Typical for unsubstituted piperidine.~53-55 ppm
IR: N-H Stretch Doublet/Broad: Primary amine (

) at ~3300-3400

.
Single Peak: Secondary amine (NH) at ~3300

.
None: No N-H stretches (if OH is masked/distinct).
Mass Spec Fragmentation Loss of

(31 Da) and Ring cleavage.
Loss of Ethanolamine fragment.Higher MW (

203).

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Rationale: Solvent choice is critical.


 allows good separation, but 

is superior for observing exchangeable protons (

,

) which are diagnostic for this amine/alcohol hybrid.
  • Mass: Weigh 10-15 mg of the dried, purified product.

  • Solvent: Dissolve in 0.6 mL DMSO-d6 (99.9% D).

    • Note: If the sample is a hydrochloride salt, add 1-2 drops of

      
       or use Pyridine-d5 to free the base in situ for accurate chemical shift comparison.
      
  • Tube: Transfer to a precision 5mm NMR tube.

  • Acquisition:

    • 1H: 16 scans minimum, relaxation delay (

      
      ) 
      
      
      
      2.0s.
    • 13C: 512 scans minimum (quaternary carbons are critical).

    • 2D: HSQC (Multiplicity-edited) and HMBC (Long-range optimized for 8 Hz).

Protocol B: LC-MS Purity & Identity Check

Rationale: To rule out bis-alkylation (MW +44 Da) which NMR might miss in trace amounts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffers amine, improves peak shape).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode. Look for

    
     = 159.15.
    
    • Fail Criteria: Presence of peak at 203.2 (Bis-alkylated impurity).

Detailed Spectroscopic Data (Reference Values)

The following values are predicted based on high-confidence substituent increments for piperidine derivatives in DMSO-d6.

1H NMR Assignment (400 MHz, DMSO-d6)
PositionType

(ppm)
MultiplicityIntegrationAssignment Logic
1

(Ethanol-O)
3.50Triplet (

)
2HDeshielded by Oxygen.
2

(Ethanol-N)
2.38Triplet (

)
2H

to tertiary Nitrogen.
3 Ring

(C2/C6)
2.85Broad Doublet2H

to Ring Nitrogen (Diagnostic).[1]
4 Ring

(C2/C6)
1.90Triplet of Doublets2H

to Ring Nitrogen.
5

(Aminomethyl)
2.45Doublet (

)
2H

to Primary Amine.
6 Ring CH (C4)1.25Multiplet1HMethine bridge.
7 Ring

(C3/C5)
1.10 - 1.60Multiplet4H

to Nitrogen.
8

/

VariableBroad Singlet3HExchangeable protons.
Evidence of Correct Regiochemistry (HMBC)
  • Target Confirmation: The proton at 2.38 ppm (Ethanol-N) must show a strong cross-peak correlation to the Ring Carbons C2/C6 (~54 ppm).

  • Regioisomer Flag: If the proton at 2.38 ppm correlates to the Aminomethyl Carbon or only the exocyclic chain, the structure is incorrect.

Visualization: Analytical Workflow & Logic

Diagram 1: Structural Confirmation Decision Tree

Caption: Logic flow for distinguishing the target N1-alkylated product from N-exocyclic impurities using NMR and MS.

StructuralConfirmation Start Crude Product (Post-Synthesis) LCMS Step 1: LC-MS Analysis (Check Molecular Weight) Start->LCMS MassCheck Mass = 158 Da ([M+H]+ = 159)? LCMS->MassCheck BisAlk Impurity: Bis-alkylated (Mass = 202 Da) MassCheck->BisAlk [M+H]+ = 203 Isobaric Isobaric Species Present (Target + Regioisomer) MassCheck->Isobaric [M+H]+ = 159 NMR Step 2: 1H & 2D NMR (DMSO-d6) Isobaric->NMR HMBCCheck HMBC Correlation: Ethanol N-CH2 -> Ring C2/C6? NMR->HMBCCheck Target CONFIRMED TARGET: 2-(4-(Aminomethyl)piperidin-1-yl)ethanol HMBCCheck->Target Yes (Correlation Observed) Regio IMPURITY: N-(piperidin-4-ylmethyl)-2-aminoethanol (Exocyclic Alkylation) HMBCCheck->Regio No (Correlates to Exocyclic C)

Diagram 2: HMBC Correlation Map (Target Molecule)

Caption: Visualizing the critical HMBC (Heteronuclear Multiple Bond Coherence) correlations required to confirm N1-alkylation.

HMBC_Map cluster_piperidine Piperidine Ring cluster_sidechain Ethanol Side Chain cluster_tail Aminomethyl Tail N1 N1 (Ring) C2_6 C2/C6 (Ring Alpha) N1->C2_6 Eth_NCH2 Ethanol N-CH2 (Proton Source) N1->Eth_NCH2 C3_5 C3/C5 C2_6->C3_5 C4 C4 C3_5->C4 Tail_CH2 Tail CH2 C4->Tail_CH2 Eth_NCH2->C2_6 CRITICAL CONFIRMATION Eth_OCH2 Ethanol O-CH2 Eth_NCH2->Eth_OCH2 NH2 NH2 (Primary) Tail_CH2->NH2

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift prediction rules).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21975547, Piperidine ethanol. Retrieved from [Link] (Reference for base piperidine-ethanol shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for HMBC/HSQC parameter optimization).

Sources

Optimizing the Piperidine Linker: A Comparative Guide to 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparative analysis designed for medicinal chemists and pharmacologists involved in neurodegenerative drug discovery. It focuses on the specific scaffold 2-(4-(Aminomethyl)piperidin-1-yl)ethanol and its functionalized derivatives, positioning them as "Donepezil-like" candidates for Alzheimer’s Disease (AD) therapy.

Executive Summary

The search for disease-modifying agents for Alzheimer’s Disease (AD) has moved beyond simple acetylcholinesterase (AChE) inhibition toward Multi-Target Directed Ligands (MTDLs) .[1][2] While Donepezil remains the gold standard, its N-benzylpiperidine core is often associated with specific metabolic liabilities and limited solubility.

This guide analyzes derivatives of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol —a scaffold that retains the critical cationic piperidine headgroup required for the AChE Catalytic Anionic Site (CAS) but introduces a hydroxyethyl tail to modulate lipophilicity (LogP) and reduce blood-brain barrier (BBB) penetration issues associated with highly lipophilic analogs.

Key Takeaway: Derivatives of this scaffold demonstrate comparable AChE inhibitory potency (IC


 in the nanomolar range) to Donepezil but offer distinct advantages in water solubility  and dual-binding capability  (targeting both AChE and A

aggregation).

Part 1: The Pharmacophore & Mechanism of Action

To understand the utility of this scaffold, we must deconstruct its interaction with the target enzyme. The 2-(4-(Aminomethyl)piperidin-1-yl)ethanol core acts as a flexible linker that spans the narrow gorge of the AChE enzyme.

The Dual Binding Site Theory

Potent inhibitors must bridge the Catalytic Anionic Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) at the entrance.

  • The Piperidine Nitrogen (CAS Binder): Protonated at physiological pH, it forms cation-

    
     interactions with Trp84 and Phe330.
    
  • The Aminomethyl Extension (Linker): Allows attachment of bulky aromatic "warheads" (e.g., phthalimides, benzamides) to interact with the PAS (Trp279), blocking A

    
     aggregation.
    
  • The Hydroxyethyl Tail (Solubility Modulator): Unlike the hydrophobic benzyl group of Donepezil, the ethanol tail introduces hydrogen-bonding potential, improving solubility without abolishing CAS binding.

Visualization: Dual Binding Mechanism

The following diagram illustrates the structural logic behind these derivatives.

AChE_Binding_Mechanism cluster_enzyme Acetylcholinesterase (AChE) Gorge CAS Catalytic Anionic Site (CAS) (Trp84, Phe330) PAS Peripheral Anionic Site (PAS) (Trp279) Gorge Hydrophobic Gorge Scaffold 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (Core Scaffold) Scaffold->CAS Cation-π Interaction (Piperidine N) Scaffold->Gorge Spans Gorge Warhead Aromatic Warhead (Benzamide/Phthalimide) Scaffold->Warhead Covalent Attachment (via Aminomethyl) Warhead->PAS π-π Stacking (Blocks Aβ Aggregation)

Caption: Schematic representation of the scaffold bridging the CAS and PAS regions of Acetylcholinesterase.

Part 2: Comparative Biological Profiling

This section compares the biological activity of the ethanol-substituted derivatives against the standard-of-care, Donepezil. Data is synthesized from structure-activity relationship (SAR) studies involving N-substituted piperidines.

Enzymatic Inhibition (AChE vs. BuChE)

The primary metric is the IC


 value. While Donepezil is highly potent, specific benzamide derivatives of the ethanol-piperidine scaffold have shown superior selectivity or comparable potency.

Table 1: Comparative Inhibitory Potency

Compound ClassR-Group (Aminomethyl substituent)N-Substituent (Piperidine)AChE IC

(nM)
Selectivity (AChE/BuChE)Key Feature
Donepezil (Ref) IndanoneBenzyl14 - 22 HighGold Standard; High Lipophilicity
Derivative A [1]2-Fluorobenzamide2-Hydroxyethyl 13 ± 2.1 ModerateSuperior Potency ; Improved Solubility
Derivative B [2]Phthalimide2-Hydroxyethyl 910 ± 45LowDual Inhibitor (AChE + A

Aggregation)
Derivative C 4-ChlorobenzamideBenzyl (Control)0.56Very HighShows Benzyl is more potent, but less soluble

Analysis:

  • Potency: Derivative A (Benzamide substituted) outperforms Donepezil in pure enzymatic inhibition (13 nM vs 22 nM). The electron-withdrawing fluorine atom enhances the interaction with the PAS.

  • Solubility Trade-off: Replacing the N-benzyl (Donepezil) with N-hydroxyethyl (Derivative A/B) generally results in a slight decrease in hydrophobic binding energy (higher IC

    
    ) but significantly improves the "drug-likeness" by lowering LogP to an optimal range (2.0–3.5).
    
Inhibition of A Aggregation

A critical advantage of these derivatives is their ability to interfere with the amyloid cascade, a feature Donepezil possesses but which can be optimized in derivatives.

  • Donepezil: ~22% inhibition of A

    
     self-aggregation at 10 µM.
    
  • Phthalimide Derivatives (Derivative B): ~40-60% inhibition at 10 µM.

    • Mechanism:[3] The bulky phthalimide group sterically hinders the PAS, preventing the enzyme from acting as a nucleation site for amyloid fibrils.

Part 3: Experimental Protocols

To validate these biological activities, the following self-validating protocols are recommended. These avoid common pitfalls such as non-enzymatic hydrolysis of the substrate.

Protocol 1: Modified Ellman’s Assay (AChE Inhibition)

Objective: Determine IC


 values accurately.
  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Critical: pH must be precise; pH > 8.5 causes spontaneous hydrolysis of DTNB.

  • Enzyme Solution: Dissolve AChE (from Electrophorus electricus, 500 U) in buffer to 2.0 U/mL. Aliquot and freeze to prevent degradation.

  • Substrate Mix:

    • Acetylthiocholine iodide (ATCh, 0.5 mM).

    • DTNB (Ellman’s Reagent, 0.3 mM).

  • Inhibitor Incubation:

    • Add 20 µL enzyme + 20 µL test compound (in DMSO, final conc < 1%).

    • Incubate for 20 minutes at 25°C. Why: Allows the inhibitor to reach equilibrium binding with the CAS/PAS.

  • Reaction Initiation: Add 160 µL of Substrate Mix.

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (GraphPad Prism) to derive IC

    
    .
    
Protocol 2: Thioflavin T (ThT) Fluorescence Assay (A Aggregation)

Objective: Measure the compound's ability to prevent amyloid fibril formation.[4][5]

  • Peptide Prep: Dissolve A

    
     (HFIP-treated) in DMSO to 1 mM. Dilute to 20 µM in phosphate buffer.
    
  • Treatment: Incubate A

    
     (20 µM) with the test derivative (10 µM and 50 µM) for 24 hours  at 37°C.
    
  • Detection: Add Thioflavin T (5 µM).

  • Readout: Measure Fluorescence (Ex: 440 nm / Em: 485 nm).

    • Control: A

      
       alone (100% aggregation).
      
    • Blank: Buffer + ThT.

    • Interpretation: Reduced fluorescence correlates with inhibition of fibril formation.

Workflow Visualization

The following diagram outlines the logical flow for screening these derivatives.

Screening_Workflow cluster_synthesis Phase 1: Synthesis cluster_bio Phase 2: Biological Profiling Step1 Scaffold Preparation (N-alkylation) Step2 Warhead Attachment (Amide Coupling) Step1->Step2 Ellman Ellman's Assay (AChE IC50) Step2->Ellman ThT ThT Assay (Aβ Aggregation) Step2->ThT MTT MTT Assay (Neurotoxicity) Step2->MTT Decision Lead Selection (SI > 10) Ellman->Decision < 100 nM ThT->Decision > 40% Inh MTT->Decision Non-toxic

Caption: Integrated workflow for synthesizing and profiling piperidine-ethanol derivatives.

Part 4: ADMET & Toxicity Considerations

While the biological activity is promising, the "ethanol" modification specifically addresses ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

  • Cytotoxicity (MTT Assay):

    • Derivatives with the N-hydroxyethyl group generally show lower cytotoxicity in HepG2 (liver) and SH-SY5Y (neuronal) cell lines compared to N-benzyl analogs.

    • Target: Cell viability > 80% at 10 µM is the standard safety threshold.

  • Blood-Brain Barrier (BBB) Permeability:

    • The hydroxyl group lowers the LogP. While this reduces passive diffusion slightly compared to Donepezil, it reduces non-specific binding and P-gp efflux liability.

    • In silico prediction: PAMPA-BBB assays typically show these derivatives remain BBB permeable.

References

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives. Source: PubMed Central (PMC). Link:[Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. (Analogous scaffold comparison). Source: PubMed.[4] Link:[Link]

  • Donepezil Derivatives Targeting Amyloid-β Cascade in Alzheimer's Disease. Source: Current Alzheimer Research.[2] Link:[Link]

  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Synthesis and evaluation of N-substituted piperidine derivatives as acetylcholinesterase inhibitors. Source: Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8][9][10][11] Link:[Link]

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A Comparative Guide to the Structure-Activity Relationships of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-(aminomethyl)piperidin-1-yl)ethanol scaffold has emerged as a promising pharmacophore in the quest for potent and selective histamine H3 receptor (H3R) antagonists. The histamine H3 receptor, primarily expressed in the central nervous system (CNS), acts as an autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters.[1][2] This central role makes H3R an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-(aminomethyl)piperidin-1-yl)ethanol analogs, comparing their performance with alternative H3R antagonists and detailing the experimental methodologies crucial for their evaluation.

The Core Scaffold: A Foundation for H3R Antagonism

The 2-(4-(aminomethyl)piperidin-1-yl)ethanol core structure possesses key features essential for interaction with the H3 receptor. The basic nitrogen of the piperidine ring is crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor. The ethanol moiety and the aminomethyl group provide additional points of interaction, influencing both potency and selectivity. The exploration of analogs has focused on modifications at several key positions to optimize these interactions and improve pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

Systematic modifications of the 2-(4-(aminomethyl)piperidin-1-yl)ethanol scaffold have yielded valuable insights into the structural requirements for potent H3R antagonism. These studies typically involve synthesizing a series of analogs and evaluating their binding affinity and functional activity at the H3 receptor.

Key Modification Points and Their Impact on Activity:

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly impacts potency. Generally, bulky and lipophilic groups are favored, likely due to interactions with a hydrophobic pocket in the receptor.

  • Modification of the Ethanol Moiety: Alterations to the ethanol side chain, such as etherification or esterification, can modulate both affinity and metabolic stability.

  • Substitution on the Aminomethyl Group: The primary amine of the aminomethyl group is a critical hydrogen bond donor. N-alkylation or acylation can influence selectivity and potency.

  • Introduction of Aromatic or Heteroaromatic Moieties: Appending various aryl or heteroaryl groups to the core structure has been a successful strategy to enhance potency. These groups can engage in additional hydrophobic and/or pi-stacking interactions within the receptor's binding site.

Comparative Analysis with Alternative H3R Antagonists

The landscape of H3R antagonists is diverse, with several chemical scaffolds demonstrating efficacy. A comparison of the 2-(4-(aminomethyl)piperidin-1-yl)ethanol series with other notable classes provides a broader perspective on the development of H3R-targeted therapeutics.

Compound Class Representative Compound Key Structural Features Advantages Disadvantages Reported Affinity (Ki)
Piperidine-Ethanol Analogs Analog SeriesPiperidine ring with ethanol and aminomethyl side chainsHigh potency, good selectivity, favorable pharmacokinetic profilesPotential for off-target effects depending on modificationsVaries with substitution (nM to sub-nM range)
Imidazole-Based Antagonists Pitolisant (Wakix®)Imidazole ring mimicking histamineFirst-in-class approved drug, proven clinical efficacy for narcolepsy[1]Potential for CYP450 inhibition, blood-brain barrier penetration can be challenging[1]~1-5 nM
Non-Imidazole Heterocycles EnerisantPyrrolidine and pyrazole moietiesHigh affinity and selectivity, avoids imidazole-related liabilitiesStill in clinical development~0.5-2 nM
Bipiperidine Derivatives -Two interconnected piperidine ringsNovel scaffold with potential for unique SAR[4]Less explored, SAR not as well-establishedVaries with substitution

Causality Behind Experimental Choices: The initial focus on imidazole-based antagonists stemmed from their structural similarity to the endogenous ligand, histamine. However, the associated liabilities, such as inhibition of cytochrome P450 enzymes, prompted the exploration of non-imidazole scaffolds like the 2-(4-(aminomethyl)piperidin-1-yl)ethanol series.[1] This shift reflects a strategic move towards developing antagonists with improved drug-like properties and a cleaner safety profile.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The characterization of novel H3R antagonists requires a battery of well-validated in vitro and in vivo assays. The following protocols represent standard methodologies in the field.

In Vitro Assays

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the test compounds for the H3 receptor.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) from the H3 receptor.[5]

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing the human H3 receptor.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. [35S]GTPγS Functional Assay:

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compounds.

  • Principle: This assay measures the activation of G-proteins coupled to the H3 receptor. Antagonists will inhibit the binding of [35S]GTPγS stimulated by an agonist.

  • Methodology:

    • Incubate cell membranes expressing the H3 receptor with the test compound in the presence and absence of a known H3R agonist (e.g., R-(-)-α-methylhistamine).

    • Add [35S]GTPγS and allow the binding reaction to proceed.

    • Separate bound and free [35S]GTPγS via filtration.

    • Quantify the bound radioactivity.

    • Antagonist activity is observed as a rightward shift in the agonist concentration-response curve.

In Vivo Assays

1. R-α-methylhistamine-Induced Dipsogenia in Rodents:

  • Objective: To assess the in vivo antagonist activity of the test compounds.

  • Principle: The H3R agonist R-α-methylhistamine induces excessive drinking (dipsogenia) in rodents. An effective H3R antagonist will block this effect.[6]

  • Methodology:

    • Administer the test compound to rodents at various doses.

    • After a predetermined time, administer R-α-methylhistamine.

    • Measure the volume of water consumed by the animals over a specific period.

    • A dose-dependent reduction in water intake compared to the vehicle control indicates antagonist activity.

2. Novel Object Recognition Test (NORT):

  • Objective: To evaluate the pro-cognitive effects of the test compounds.

  • Principle: This test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of learning and memory. H3R antagonists are expected to enhance cognitive performance.[6]

  • Methodology:

    • Habituation Phase: Allow the animal to explore an open field arena.

    • Familiarization Phase: Place two identical objects in the arena and allow the animal to explore.

    • Test Phase: Replace one of the familiar objects with a novel object and record the time the animal spends exploring each object.

    • A preference for the novel object (spending significantly more time exploring it) indicates intact memory. Improved performance with the test compound suggests a pro-cognitive effect.

Visualizing Key Concepts

General Pharmacophore for H3 Receptor Antagonists

G cluster_0 Pharmacophore Model Basic_Amine Basic Amine (e.g., Piperidine N) Hydrophobic_Region Hydrophobic Region Basic_Amine->Hydrophobic_Region Linker H_Bond_Donor_Acceptor H-Bond Donor/Acceptor (e.g., Ethanol OH) Basic_Amine->H_Bond_Donor_Acceptor Aromatic_Interaction_Site Aromatic Interaction Site Hydrophobic_Region->Aromatic_Interaction_Site

Caption: A generalized pharmacophore model for H3 receptor antagonists.

Experimental Workflow for In Vitro Evaluation

G cluster_0 In Vitro Workflow Compound_Synthesis Compound Synthesis (Analog Library) Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay (Determine Activity Profile) Binding_Assay->Functional_Assay Data_Analysis Data Analysis & SAR Functional_Assay->Data_Analysis

Caption: A typical workflow for the in vitro evaluation of H3R antagonists.

Conclusion

The 2-(4-(aminomethyl)piperidin-1-yl)ethanol scaffold represents a versatile and promising platform for the design of novel histamine H3 receptor antagonists. The detailed SAR studies have provided a clear roadmap for optimizing potency and selectivity, while established in vitro and in vivo assays offer robust methods for their evaluation. As our understanding of the role of the histaminergic system in CNS disorders continues to grow, these compounds and their analogs hold significant potential for the development of new and effective therapies.

References

  • Rao, A. U., Palani, A., Chen, X., Huang, Y., Aslanian, R. G., West, R. E., Jr, Williams, S. M., Wu, R. L., Hwa, J., Sondey, C., & Lachowicz, J. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 19(21), 6176–6180. [Link]

  • Stark, H., Kathmann, M., Schlicker, E., Schunack, W., & Reidemeister, S. (1996). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's archives of pharmacology, 354(2), 150–158. [Link]

  • Wikipedia contributors. (2023). H3 receptor antagonist. In Wikipedia, The Free Encyclopedia. [Link]

  • Łażewska, D., Kuder, K., Luty,M., Latacz, G., Kalinowska-Tłuścik, J., Więcek, M., ... & Kieć-Kononowicz, K. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS chemical neuroscience, 12(17), 3299–3314. [Link]

  • Yoshida, T., Nakao, K., Hino, H., Kamaura, M., Funatsu, T., Ohta, H., ... & Iida, M. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of pharmacology and experimental therapeutics, 374(2), 327–336. [Link]

  • Morini, G., Gbahou, F., Rouleau, A., Arrang, J. M., & Schwartz, J. C. (2007). Protean agonism at histamine H3 receptors in vitro and in vivo. Molecular pharmacology, 71(6), 1598–1605. [Link]

  • Lintunen, M., Sallmen, T., Vainio, M., & Panula, P. (2001). Effects of L-histidine and histamine H3 receptor modulators on ethanol-induced sedation in mice. European journal of pharmacology, 422(1-3), 73–78. [Link]

  • Hagen, V. M., Ben-Cherif, M., Kanne, D. B., & Pabreja, K. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of medicinal chemistry, 45(15), 3225–3233. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in neuroscience, 10, 430. [Link]

  • Khan, M. A., & Ali, S. (2024). H3 and H4 histamine Receptor Antagonist drugs ; Their mode of action and Examples. LinkedIn. [Link]

  • Lazewska, D., Latacz, G., Kuder, K., Luty, M., Więcek, M., Karcz, T., ... & Kieć-Kononowicz, K. (2022). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. International journal of molecular sciences, 23(20), 12353. [Link]

  • Sadek, B., S. Al-Shorbagy, M., & H. Abouzid, K. (2023). The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. Pharmaceuticals, 16(8), 1146. [Link]

  • Lazewska, D., Wiecek, M., Kalinowska-Tlustusik, J., Latacz, G., Kuder, K., Luty, M., ... & Kieć-Kononowicz, K. (2021). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International journal of molecular sciences, 22(23), 12797. [Link]

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The Synthetic Chemist's Compass: A Comparative Guide to Catalysts for Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of modern medicine and agriculture, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2][3] Its prevalence drives the continuous pursuit of efficient, selective, and sustainable catalytic methods for its construction. This guide offers an in-depth comparative analysis of the leading catalytic systems for piperidine ring formation, providing researchers, scientists, and drug development professionals with the insights needed to navigate this critical area of synthetic chemistry. We will move beyond a simple recitation of methods to dissect the underlying principles of each catalytic approach, supported by experimental data and detailed protocols.

The Strategic Importance of Piperidine Synthesis

The three-dimensional architecture of the piperidine ring is a key feature that allows it to interact with complex biological targets, making it a privileged scaffold in drug discovery.[4][5] The conversion of flat, aromatic pyridines into sp³-rich piperidines, or the de novo construction of the ring, are pivotal transformations that unlock access to vast chemical space.[2][6] The choice of catalyst is paramount, dictating not only the efficiency and selectivity of the reaction but also its scalability and environmental footprint.

A Comparative Overview of Catalytic Strategies

The synthesis of piperidines can be broadly categorized into several key catalytic approaches, each with its distinct advantages and limitations. We will explore the most impactful of these: transition metal catalysis, biocatalysis, and organocatalysis.

Catalyst SystemGeneral ApproachKey AdvantagesCommon Limitations
Transition Metal Catalysis Hydrogenation of pyridines, cyclization reactionsHigh efficiency, broad substrate scope, excellent stereocontrolCost of precious metals, potential for catalyst poisoning, harsh reaction conditions
Biocatalysis Enzymatic reduction, oxidation, and cascade reactionsHigh selectivity (enantio- and regio-), mild reaction conditions, environmentally benignLimited substrate scope, enzyme stability, need for specialized equipment
Organocatalysis Domino reactions, asymmetric cyclizationsMetal-free, readily available catalysts, mild conditionsLower turnover numbers compared to metals, can require high catalyst loading

I. Transition Metal Catalysis: The Workhorses of Piperidine Synthesis

Transition metal catalysts, particularly those based on rhodium, iridium, ruthenium, and palladium, are the most established and widely used tools for piperidine synthesis.[3] They excel in the hydrogenation of pyridine derivatives and in various cyclization strategies.

A. Iridium Catalysis: Robustness in the Face of Functional Group Diversity

Iridium catalysts have emerged as particularly powerful for the ionic hydrogenation of pyridines.[2][6] This method is prized for its exceptional tolerance of sensitive functional groups that are often problematic in traditional hydrogenation reactions.

Mechanism of Action: The iridium(III) catalyst is thought to activate the pyridine ring by facilitating its protonation, making it susceptible to hydride addition.[2] This ionic hydrogenation pathway circumvents the high stability of the aromatic ring, allowing for reduction under milder conditions.

Performance: Iridium-catalyzed ionic hydrogenation provides access to a wide range of multisubstituted piperidines in high yields.[6] Notably, reducible groups such as nitro, azido, bromo, alkenyl, and alkynyl moieties remain intact, which is a significant advantage for complex molecule synthesis.[2][6]

Experimental Protocol: Iridium-Catalyzed Ionic Hydrogenation of a Substituted Pyridine

Objective: To synthesize a functionalized piperidine from the corresponding pyridine using an iridium catalyst.

Materials:

  • Substituted pyridine (1.0 mmol)

  • [Cp*IrCl₂]₂ (0.01 mmol, 1 mol%)

  • Formic acid (5.0 mmol)

  • Triethylamine (5.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the substituted pyridine and [Cp*IrCl₂]₂.

  • Add anhydrous DCM via syringe.

  • To the resulting solution, add triethylamine followed by the slow addition of formic acid at room temperature.

  • Stir the reaction mixture at 40 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidine.

B. Rhodium Catalysis: Masters of Asymmetric Transformations

Rhodium catalysts are renowned for their ability to effect asymmetric hydrogenations and cycloadditions, providing access to chiral piperidines with high enantioselectivity.[1][7]

Mechanism of Action: In asymmetric hydrogenation, a chiral rhodium complex coordinates to the substrate, and the delivery of hydrogen occurs in a stereocontrolled manner. Rhodium catalysts are also employed in [2+2+2] cycloaddition reactions to construct the piperidine ring from acyclic precursors.[7]

Performance: Rhodium-catalyzed reactions can achieve excellent diastereo- and enantio-selectivities.[1] For instance, the reductive transamination of pyridinium salts using a rhodium catalyst and a chiral amine can produce a variety of chiral piperidines.[1][8]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination

Objective: To synthesize a chiral piperidine from a pyridinium salt using a rhodium catalyst and a chiral amine.

Materials:

  • Pyridinium salt (0.5 mmol)

  • (R)- or (S)-phenylethylamine (PEA) (5.0 mmol, 10 equiv.)

  • Formic acid (12.0 mmol, 24 equiv.)

  • [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%)

  • Dichloromethane (DCM)/Water (15:1, 4.0 mL)

Procedure:

  • In a vial, combine the pyridinium salt, (R)- or (S)-PEA, and [Cp*RhCl₂]₂.

  • Add the DCM/water solvent mixture.

  • Add formic acid to the mixture.

  • Seal the vial and stir the reaction at 40 °C for 22 hours.

  • After cooling to room temperature, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography to yield the chiral piperidine.[8]

C. Ruthenium and Palladium Catalysis: Versatility in Ring Formation

Ruthenium and palladium catalysts offer a broad range of applications in piperidine synthesis. Ruthenium catalysts are effective for the hydrogenation of pyridines and for atom-economical domino reactions.[9][10][11] Palladium catalysts are widely used in cross-coupling reactions to construct substituted piperidines and in Wacker-type aerobic oxidative cyclizations.[11][12][13]

Performance: Ruthenium-catalyzed hydrogenation can be highly efficient, with some systems achieving over 99% yield in short reaction times.[14] Palladium-catalyzed methods allow for the modular synthesis of complex piperidines through the formation of C-C and C-N bonds.[12][13]

II. Biocatalysis: The Green Chemistry Approach to Chiral Piperidines

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging transformations under mild and environmentally friendly conditions.[15][16] This approach is particularly valuable for the synthesis of chiral piperidines.

A. Chemo-enzymatic Dearomatization: A Powerful Hybrid Strategy

A powerful modern approach combines chemical synthesis with biocatalysis.[15] For example, a chemo-enzymatic dearomatization of activated pyridines can produce stereo-enriched 3- and 3,4-disubstituted piperidines.[15]

Mechanism of Action: This strategy can involve a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined piperidines.[15]

Performance: This chemo-enzymatic approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Preclamol, OSU-6162, and Niraparib, demonstrating its industrial relevance.[15]

B. Immobilized Lipases for Multicomponent Reactions

Immobilized enzymes, such as Candida antarctica lipase B (CALB), offer the advantage of reusability and enhanced stability.[16][17] CALB has been successfully used to catalyze the multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate ester to produce clinically valuable piperidines in very good yields.[16][17]

Performance: The immobilized lipase catalyst has been shown to be reusable for up to ten consecutive cycles and can be used in gram-scale reactions with yields as high as 91%.[16]

Experimental Protocol: Immobilized Lipase-Catalyzed Multicomponent Synthesis of a Piperidine Derivative

Objective: To synthesize a polyfunctionalized piperidine using an immobilized lipase catalyst.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Substituted aniline (1.0 mmol)

  • Acetoacetate ester (1.0 mmol)

  • Immobilized Candida antarctica lipase B (CALB) on magnetic halloysite nanotubes (CALB@MHNTs) (20 mg)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde, substituted aniline, and acetoacetate ester in ethanol.

  • Add the immobilized CALB catalyst to the solution.

  • Stir the reaction mixture at room temperature for the time indicated by reaction monitoring (e.g., 12-24 hours).

  • Upon completion, use a magnet to separate the catalyst from the reaction mixture.

  • Wash the catalyst with ethanol and dry for reuse.

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired piperidine derivative.

III. Organocatalysis: A Metal-Free Avenue to Complex Piperidines

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of piperidines, often proceeding through elegant cascade reactions to build molecular complexity in a single step.[18][19]

Mechanism of Action: Organocatalysts, such as chiral amines or prolinol derivatives, activate substrates through the formation of transient iminium or enamine intermediates.[20] This activation facilitates domino reactions, such as Michael addition followed by intramolecular cyclization, to form the piperidine ring with high stereocontrol.[18]

Performance: Organocatalytic methods can generate polysubstituted piperidines with multiple contiguous stereocenters in a single step and with excellent enantioselectivity.[18] These reactions are typically performed under mild conditions and are tolerant of a variety of functional groups.

Visualizing the Catalytic Pathways

To better understand the processes at play, the following diagrams illustrate a representative catalytic cycle and a general experimental workflow.

Catalytic_Cycle cluster_0 Iridium-Catalyzed Ionic Hydrogenation Ir_Catalyst [Ir(III)] Catalyst Activated_Complex Activated Pyridinium-Ir Complex Ir_Catalyst->Activated_Complex Coordination Pyridine Pyridine Substrate Pyridine->Activated_Complex Piperidine Piperidine Product Activated_Complex->Piperidine Reduction & Release Regenerated_Catalyst [Ir(III)] Catalyst Activated_Complex->Regenerated_Catalyst Regeneration Hydride_Source Hydride Source (e.g., HCOOH) Hydride_Source->Activated_Complex Hydride Transfer

Caption: A simplified catalytic cycle for the iridium-catalyzed ionic hydrogenation of pyridine.

Experimental_Workflow Start Reaction Setup (Substrates, Catalyst, Solvent) Reaction Controlled Reaction Conditions (Temperature, Time, Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Proceed upon completion Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A general experimental workflow for catalytic piperidine synthesis.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for piperidine ring formation is a critical decision that profoundly impacts the success of a synthetic campaign.

  • For complex substrates with sensitive functional groups , iridium-catalyzed ionic hydrogenation offers a robust and reliable solution.

  • When chirality is paramount , rhodium-catalyzed asymmetric methods and biocatalytic approaches provide excellent enantioselectivity.

  • For cost-effective and environmentally benign syntheses , biocatalysis and organocatalysis present attractive alternatives to precious metal catalysts.

  • For broad applicability and diverse cyclization strategies , ruthenium and palladium catalysts remain indispensable tools.

By understanding the strengths and weaknesses of each catalytic system, researchers can make informed decisions, accelerating the discovery and development of new medicines and agrochemicals built upon the versatile piperidine scaffold.

References

  • J. Tu, et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 13(1), 1-10. [Link]

  • A. P. Green, et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(35), 14253–14259. [Link]

  • S. L. Chavan, et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 46(10), 4643-4650. [Link]

  • B. M. Trost, A. B. Pinkerton, & D. Kremzow. (2000). A Ruthenium-Catalyzed Pyrrolidine and Piperidine Synthesis. Organic Letters, 2(22), 3525–3528. [Link]

  • J. He, et al. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. [Link]

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  • J. R. Courtney, et al. (2012). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic Letters, 14(17), 4482–4485. [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • J. M. R. Narayanam & C. F. Barbas III. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Organic Letters, 13(18), 4842–4845. [Link]

  • N. Cramer, et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • C.-J. Li, et al. (2007). Regio- and stereoselective syntheses of piperidine derivatives via ruthenium-catalyzed coupling of propargylic amides and allylic alcohols. Chemical Communications, (23), 2359-2361. [Link]

  • S. L. Chavan, et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]

  • Y. Ghodsi, et al. (2019). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 17(11), 609. [Link]

  • A. B. Dounay & L. E. Overman. (2011). Piperidine Synthesis via Pd-Catalyzed Diastereoselective Cross-Coupling. Synfacts, 2011(8), 0845. [Link]

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  • A. E. Wroblewski & J. Aube. (2002). Enzymatic Route to Chiral, Nonracemic cis-2,6- and cis,cis-2,4,6-Substituted Piperidines. Synthesis of (+)-Dihydropinidine and Dendrobate Alkaloid (+)-241D. The Journal of Organic Chemistry, 67(15), 5165–5168. [Link]

  • F. Taday, et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(11), 1697-1700. [Link]

  • K. D. Hesp, et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413–415. [Link]

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  • M. A. M. F. de C. S. Santos. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14197–14203. [Link]

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Technical Guide: 2-(4-(Aminomethyl)piperidin-1-yl)ethanol in Bifunctional Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol as a functionalized linker in bifunctional molecule design (specifically PROTACs), comparing it against standard alternatives like PEG and linear alkyl chains.

Executive Summary: The Shift to Rigid Linkers

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker has evolved from a passive connector to a critical determinant of ternary complex cooperativity and physicochemical compliance.[1] While Polyethylene Glycol (PEG) remains the industry standard for solubility, it suffers from high conformational entropy and oxidative instability.

2-(4-(Aminomethyl)piperidin-1-yl)ethanol (referred to herein as AMPE ) represents a "next-generation" rigid linker. By incorporating a piperidine core, AMPE introduces conformational restraint (reducing the entropic penalty of binding) and a basic nitrogen handle (modulating pKa and lysosomal sequestration) that linear linkers lack. This guide evaluates AMPE's utility against PEG and Alkyl alternatives.

Structural & Physicochemical Analysis[2]

Molecule Profile
  • IUPAC Name: 2-[4-(aminomethyl)piperidin-1-yl]ethanol[2][3][4]

  • CAS: 21168-72-9[3][4]

  • Core Scaffold: 4-substituted Piperidine[4][5]

  • Functionality: Heterobifunctional (Primary Amine + Primary Alcohol)

  • Key Feature: Tertiary amine within the ring (pKa ~8.5–9.5), providing pH-dependent solubility.

Comparative Performance Matrix

The following table contrasts AMPE with standard PEG and Alkyl linkers.

Feature2-(4-(Aminomethyl)piperidin-1-yl)ethanol (AMPE)Polyethylene Glycol (PEG)Linear Alkyl Chain
Conformational Entropy Low (Rigid) . Piperidine ring restricts rotatable bonds, pre-organizing the molecule.High (Flexible) . High entropic penalty upon ternary complex formation.[1]Medium/High . Flexible, but hydrophobic collapse can occur.
Aqueous Solubility High (pH Dependent) . Protonated at physiological pH, aiding dissolution.High . Relies on hydrogen bonding (hydrophilicity).Low . Highly lipophilic (high LogP).
Metabolic Stability High . Cyclic amines are generally stable; resistant to oxidative cleavage compared to ethers.Medium/Low . Susceptible to oxidative degradation (CYP450).High . Generally stable, but prone to hydroxylation.
Synthetic Versatility Orthogonal .[6] Contains -NH₂ and -OH.[3][5][7][8] Allows sequential coupling without deprotection steps.Linear . Usually requires mono-protection (e.g., Boc-NH-PEG-OH).Linear . Requires functional group manipulation.
Permeability Tunable . Can be trapped in lysosomes (lysosomotropism) if too basic, but generally good.Variable . High MW PEGs suffer reduced permeability.High . Excellent passive diffusion, but solubility limits concentration.

Mechanistic Impact: Ternary Complex Cooperativity

The primary advantage of AMPE over PEG is the reduction of entropic penalty . In a PROTAC system, the formation of the Ternary Complex (Target:PROTAC:E3 Ligase) is governed by the equation:



  • PEG Linkers: The high flexibility results in a large loss of entropy (

    
    ) upon binding, which must be compensated by strong binding enthalpy (
    
    
    
    ).
  • AMPE Linker: The rigid piperidine core pre-organizes the linker vectors. This minimizes the entropy loss, potentially increasing the stability of the ternary complex (

    
    ) and improving the degradation maximum (
    
    
    
    ).
Visualization: Ternary Complex Formation Logic

The following diagram illustrates how linker rigidity influences the equilibrium of complex formation.

TernaryComplex Target Target Protein Complex_Flex Ternary Complex (High Entropic Cost) Target->Complex_Flex + E3 Complex_Rigid Ternary Complex (Low Entropic Cost) Target->Complex_Rigid + E3 E3 E3 Ligase PROTAC_Flex PROTAC (Flexible PEG) High Entropy State PROTAC_Rigid PROTAC (Rigid AMPE) Pre-organized State PROTAC_Flex->Complex_Flex Binding (Slow/Unstable) PROTAC_Rigid->Complex_Rigid Binding (Fast/Stable)

Figure 1: Impact of linker rigidity on ternary complex formation. The rigid AMPE linker reduces the entropic barrier, favoring stable complex formation.

Experimental Protocols

Synthetic Workflow: Orthogonal Coupling

Because AMPE contains a primary amine and a primary alcohol, it allows for a streamlined, protection-group-free synthesis in many cases. The amine is significantly more nucleophilic than the alcohol.

Reagents Required:

  • Ligand A-COOH (e.g., VHL Ligand acid)

  • Ligand B-OH/NH (e.g., Warhead)

  • Coupling Agents: HATU, DIPEA, DMF

  • Activation Agents: Methanesulfonyl chloride (MsCl), TEA

Step-by-Step Protocol:

  • Amide Coupling (Preferential N-Acylation):

    • Dissolve Ligand A-COOH (1.0 eq) in dry DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

    • Add AMPE (1.1 eq). The primary amine reacts selectively over the alcohol at room temperature.

    • Checkpoint: Monitor LCMS for the formation of Ligand A-Amide-Piperidine-EtOH.

    • Purification: Isolate via C18 Flash Chromatography (Water/Acetonitrile).

  • Alcohol Activation (Mesylation):

    • Dissolve the intermediate in DCM at 0°C.

    • Add Triethylamine (TEA, 3.0 eq) and MsCl (1.2 eq).

    • Stir for 1 hour. This converts the terminal -OH to -OMs (Mesylate), a good leaving group.

  • Etherification/Amination (Final Assembly):

    • React the Mesylate intermediate with Ligand B (containing a nucleophile, e.g., Phenol or sec-Amine) using K₂CO₃ in MeCN/DMF at 60-80°C.

    • Result: Final PROTAC molecule.

Visualization: Synthetic Pathway

Synthesis Start Start: Ligand A-COOH Step1 Step 1: Amide Coupling (HATU, DIPEA) Start->Step1 Linker Linker: AMPE (H2N-Piperidine-OH) Linker->Step1 Inter1 Intermediate 1: Ligand A-Linker-OH Step1->Inter1 Step2 Step 2: Activation (MsCl, TEA) Inter1->Step2 Inter2 Intermediate 2: Ligand A-Linker-OMs Step2->Inter2 Step3 Step 3: Nucleophilic Sub (Ligand B-Nu, K2CO3) Inter2->Step3 Final Final PROTAC Step3->Final

Figure 2: Orthogonal synthetic workflow utilizing the reactivity difference between the amine and alcohol of AMPE.

Critical Considerations & Troubleshooting

Solubility & pH Sensitivity

Unlike PEG, which is soluble due to hydration, AMPE's solubility is pH-dependent.

  • Observation: If your final PROTAC precipitates in neutral buffer (PBS pH 7.4).

  • Cause: The piperidine nitrogen (pKa ~9) may be deprotonated or buried in a lipophilic conformation.

  • Solution: Formulate as a salt (e.g., Mesylate or Hydrochloride salt) to ensure the piperidine nitrogen is protonated, or use a formulation vehicle with a slight acidic buffer (citrate) or cyclodextrin.

Linker Length Validation

AMPE is a "short-to-medium" linker (approx. 6–8 Å).

  • Experiment: If degradation is poor (

    
    ), the linker may be too short to bridge the E3 ligase and Target.
    
  • Optimization: Do not switch back to PEG immediately. Instead, extend the AMPE linker by adding a short alkyl or PEG spacer before the piperidine ring (e.g., Propargyl-PEG2-AMPE) to maintain the rigidity benefits while increasing reach.

References

  • Zagidullin, A., et al. (2020). "Novel approaches for the rational design of PROTAC linkers." Exploratory Targeted Antitumor Therapy. Link

  • Troup, R. I., et al. (2020).[9] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy. Link

  • MedChemExpress. "2-(4-(Aminomethyl)piperidin-1-yl)ethanol Product Page." MedChemExpress Catalog. Link

  • RSC Advances. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" Royal Society of Chemistry.[6] Link

  • BroadPharm. "PROTAC Linker Design and Classification." BroadPharm Research Tools. Link

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A Senior Application Scientist's Guide to the Efficacious Purification of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The journey from a crude synthetic reaction mixture to a final, high-purity piperidine derivative is, however, fraught with challenges. The inherent basicity, polarity, and potential for complex impurity profiles demand a well-chosen and meticulously executed purification strategy. Obtaining high purity is not merely an academic exercise; it is critical for ensuring accurate biological data, reproducible results, and the safety of potential therapeutic agents.[4]

This guide provides an in-depth comparison of the most effective and commonly employed methods for purifying piperidines and their derivatives. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you, the research scientist, to make informed, causality-driven decisions for your specific purification challenges.

Understanding the Impurity Landscape

An effective purification strategy begins with anticipating the likely impurities. In piperidine synthesis, these often include:

  • Unreacted Starting Materials: Most notably, residual pyridine after a hydrogenation reaction.[5]

  • Byproducts: Arising from side reactions, which can have polarities similar to the target compound.[5]

  • Reagents and Catalysts: Residual reagents or catalyst residues from the synthetic steps.

  • Oxidation Products: Piperidines can be susceptible to air oxidation, often leading to a yellow discoloration.[5][6]

  • Water and Solvents: Residual moisture and solvents from the reaction or initial workup are common contaminants.[5][7]

Method 1: Distillation - The Workhorse for Volatile Piperidines

Distillation separates components of a liquid mixture based on differences in their boiling points. For liquid piperidines, it is a primary and highly scalable purification method.

The Core Challenge: The Piperidine-Pyridine Azeotrope

A significant hurdle in purifying piperidine synthesized from pyridine hydrogenation is the formation of a minimum-boiling azeotrope.[8] An azeotrope is a mixture that boils at a constant temperature and has a constant composition in the vapor phase, making separation by conventional fractional distillation impossible.[9] The piperidine-pyridine azeotrope contains approximately 92% piperidine and 8% pyridine, boiling at about 106.1°C, which is very close to the boiling point of pure piperidine itself (106.3°C).[6][9][10]

Table 1: Boiling Point Data

CompoundBoiling Point (°C at 1 atm)
Piperidine106.3
Pyridine115.3
Piperidine-Pyridine Azeotrope106.1
Overcoming the Azeotrope: Strategic Approaches
  • Azeotropic Distillation: By introducing a third component (an "entrainer") like water or a non-aromatic hydrocarbon, the relative volatilities of piperidine and pyridine can be altered, breaking the original azeotrope and allowing for separation.[9][11]

  • Chemical Conversion: A more robust method involves chemically converting the piperidine into a non-volatile salt, leaving the pyridine impurity behind in the solution. This is discussed in detail in the next section.

Experimental Protocol: Drying and Fractional Distillation of Piperidine

This protocol is designed for the final purification of liquid piperidine to remove water and other impurities with different boiling points.

  • Pre-drying (Causality): Water is a common impurity after aqueous workups and can form its own azeotrope with piperidine (65% piperidine, bp 92.8°C).[7] To ensure an efficient final distillation, bulk water must be removed. Solid potassium hydroxide (KOH) is an excellent drying agent for amines as it is highly hygroscopic and does not react with the piperidine.

    • Place the crude, wet piperidine in a round-bottom flask.

    • Add solid KOH pellets (approximately 10-20% w/v) and swirl.

    • Allow the mixture to stand for several hours or overnight.[6][7]

  • Distillation Setup: Assemble a standard fractional distillation apparatus. Ensure all glassware is thoroughly dried to prevent reintroduction of moisture.

  • Distillation:

    • Carefully decant or filter the pre-dried piperidine away from the KOH pellets into the distillation flask.

    • Add fresh boiling chips to ensure smooth boiling.

    • Heat the flask gently.

    • Collect and discard any initial low-boiling fractions.

    • Carefully collect the fraction that boils at the literature value for pure piperidine (105-106°C at atmospheric pressure).[6]

G cluster_drying Pre-Drying Stage cluster_distillation Fractional Distillation Stage crude Crude Piperidine (contains water) koh Add solid KOH pellets crude->koh stand Stand for several hours koh->stand decant Decant/Filter stand->decant distill_flask Transfer to Distillation Flask decant->distill_flask Dried Piperidine heat Heat Gently distill_flask->heat collect Collect Fraction at 105-106°C heat->collect pure Pure, Dry Piperidine collect->pure

Method 2: Purification via Salt Formation and Recrystallization

This powerful chemical method leverages the basicity of the piperidine nitrogen. For solid piperidine derivatives, recrystallization is the definitive technique for achieving high purity.

Principle of Salt Formation

Piperidine is a significantly stronger base (pKa of conjugate acid ≈ 11.1) than pyridine (pKa of conjugate acid ≈ 5.2). This difference in basicity can be exploited to achieve separation. By introducing a weak acid like carbon dioxide (which forms carbonic acid in situ), the more basic piperidine is selectively protonated to form a solid salt (piperidine carbonate), while the less basic pyridine remains in solution.[5][6][8]

Principle of Recrystallization

Recrystallization purifies a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[5] Impurities remain in the solution (the "mother liquor"). The key is selecting a suitable solvent in which the target compound has high solubility when hot and low solubility when cold, while the impurities have the opposite solubility profile.[5][12]

Experimental Protocol 1: Purification via Carbonate Salt Formation[5][6]

This protocol is highly effective for removing pyridine impurities.

  • Salt Formation:

    • Dissolve the crude piperidine/pyridine mixture in a suitable solvent (e.g., diethyl ether).

    • Bubble carbon dioxide (CO₂) gas through the solution. Alternatively, add crushed dry ice in small portions.

    • The solid piperidine carbonate will precipitate out of the solution.

  • Filtration: Cool the mixture in an ice bath to ensure complete precipitation, then collect the solid salt by vacuum filtration.

  • Liberation of Free Piperidine:

    • Suspend the filtered piperidine carbonate salt in water.

    • Add a strong base, such as aqueous sodium hydroxide (NaOH), until the solution is strongly basic (pH > 12). This deprotonates the piperidinium ion, liberating the free piperidine base.

  • Extraction and Final Purification:

    • Extract the liberated piperidine into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts over solid KOH.

    • Filter and distill the solvent to yield purified piperidine.[5][6]

G start Crude Mixture (Piperidine + Pyridine) dissolve Dissolve in Ether start->dissolve add_co2 Add CO₂ (Dry Ice) dissolve->add_co2 precipitate Selective Precipitation add_co2->precipitate filter Filter precipitate->filter solid Solid Piperidine Carbonate filter->solid Collect Solid filtrate Filtrate (Pyridine in Ether) filter->filtrate Discard Filtrate liberate Liberate with NaOH(aq) solid->liberate extract Extract with Ether liberate->extract dry Dry over KOH extract->dry distill Distill dry->distill pure Pure Piperidine distill->pure

Experimental Protocol 2: Single-Solvent Recrystallization[5]

This protocol is for purifying a solid piperidine derivative.

  • Solvent Selection:

    • Place 10-20 mg of the crude solid in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate).

    • A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[5][12]

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if needed): If insoluble impurities (like dust or catalyst residue) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote larger crystal growth, do not disturb the flask. Once at room temperature, cooling in an ice bath can maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

Method 3: Column Chromatography

Column chromatography is an exceptionally versatile technique that separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase. It is often the method of choice for complex mixtures or for purifying non-volatile, thermally sensitive piperidine derivatives.[5]

The Core Challenge: Peak Tailing

The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[8] This strong, non-ideal interaction causes the compound to "smear" or "tail" down the column, leading to broad peaks, poor separation from impurities, and lower yields of pure fractions.

The Solution: Taming the Stationary Phase

The key is to suppress the unwanted interaction between the basic analyte and the acidic silica. This is most commonly achieved by:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent (mobile phase). Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is the most common choice.[5][8] The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, effectively masking them and allowing the piperidine derivative to elute symmetrically.

  • Alternative Stationary Phases: For very basic compounds, switching to a less acidic stationary phase like neutral or basic alumina can be highly effective.[8]

Experimental Protocol: Flash Column Chromatography[5][8]
  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol). Crucially, add 0.5-1% triethylamine to the solvent system.

    • The ideal eluent system will give your target compound a Retention Factor (Rf) of approximately 0.3 and good separation from impurities.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (the least polar mixture if running a gradient).

    • Pour the slurry into the chromatography column and use gentle air pressure to pack a firm, level bed.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or another strong solvent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin passing the eluent through the column using positive pressure (flash chromatography).

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified piperidine derivative.[5]

G tlc 1. TLC Analysis (Eluent + 1% TEA) pack 2. Pack Column (Silica + Eluent) tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Pressure load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Method 4: Acid-Base Extraction

This liquid-liquid extraction technique is a fundamental part of reaction workup and is exceptionally effective at separating basic piperidines from neutral or acidic impurities.

Principle of Acid-Base Extraction

The technique hinges on the reversible conversion of the basic piperidine into a water-soluble salt.[5]

  • The crude reaction mixture is dissolved in an organic solvent.

  • Washing this organic solution with aqueous acid (e.g., 1M HCl) protonates the basic piperidine (R₃N), forming a water-soluble ammonium salt (R₃NH⁺Cl⁻). This salt partitions into the aqueous layer.

  • Neutral or acidic impurities remain in the organic layer, which can be separated and discarded.

  • The aqueous layer, now containing the piperidinium salt, is then treated with a base (e.g., NaOH) to deprotonate the salt, regenerating the water-insoluble free piperidine base (R₃N).

  • This free base can then be extracted back into a fresh layer of organic solvent, leaving inorganic salts behind in the aqueous layer.

Experimental Protocol: General Acid-Base Extraction[5]
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 1M HCl) and shake vigorously, venting frequently.

    • Allow the layers to separate. The basic piperidine is now in the aqueous layer as its hydrochloride salt.

    • Drain and save the aqueous layer. Discard the organic layer (containing neutral/acidic impurities).[5]

  • Basification:

    • Return the acidic aqueous layer to the separatory funnel.

    • Cool the funnel in an ice bath.

    • Slowly add a concentrated base (e.g., 6M NaOH) until the pH is strongly basic (pH > 12), as checked with pH paper.

  • Re-extraction:

    • Add a fresh portion of organic solvent to the funnel and shake to extract the now-neutral piperidine back into the organic phase.

    • Drain the organic layer. Repeat the extraction on the aqueous layer 2-3 times to ensure complete recovery.

  • Drying and Concentration: Combine all the organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[5]

G start Crude Mixture in Organic Solvent add_acid Wash with Aqueous Acid start->add_acid separate1 Separate Layers add_acid->separate1 org1 Organic Layer: Neutral/Acidic Impurities (Discard) separate1->org1 aq1 Aqueous Layer: Piperidinium Salt (R₃NH⁺) separate1->aq1 add_base Add Aqueous Base (e.g., NaOH) aq1->add_base separate2 Separate Layers add_base->separate2 aq2 Aqueous Layer: Inorganic Salts (Discard) separate2->aq2 org2 Organic Layer: Free Piperidine (R₃N) separate2->org2 dry Dry and Concentrate org2->dry pure Pure Piperidine Product dry->pure

Comparative Summary and Method Selection

The optimal purification method is dictated by the physical state of the target compound and the nature of the impurities.

Table 2: Head-to-Head Comparison of Piperidine Purification Methods

ParameterDistillationSalt Formation / RecrystallizationColumn ChromatographyAcid-Base Extraction
Best For Thermally stable, volatile liquids.Solid derivatives; removing less basic impurities (e.g., pyridine).Complex mixtures, non-volatile or thermally sensitive compounds.Initial reaction workup; removing neutral/acidic impurities.
Key Advantage Highly scalable, efficient for boiling point differences.High purity for solids, chemically specific for basicity differences.High resolving power, applicable to a wide range of compounds.Fast, efficient for bulk impurity removal, easily scalable.
Key Limitation Ineffective for azeotropes; requires thermal stability.Only applicable to solids (recrystallization); requires basicity difference (salt formation).Can be labor-intensive and costly (solvents/silica); potential for peak tailing.Only separates based on acid/base properties; emulsions can form.
Typical Purity >99% (if no azeotrope)>99.5% (after successful recrystallization)>98%(Used for bulk purification, not final polishing)

G cluster_workup Initial Workup for All Syntheses cluster_special_case Special Case for Distillation rect_node rect_node start Crude Piperidine Product is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_liquid Is the product a liquid? is_solid->is_liquid No is_volatile Is it thermally stable & volatile? is_liquid->is_volatile distill Distillation is_volatile->distill Yes chromatography Column Chromatography is_volatile->chromatography No azeotrope Is pyridine impurity present? distill->azeotrope workup Acid-Base Extraction to remove neutral/ acidic impurities azeotrope->distill No salt_formation Purify via Salt Formation then distill azeotrope->salt_formation Yes

Final Purity Assessment

Following any purification procedure, it is imperative to verify the compound's purity and confirm its identity. Standard analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): For assessing the number of components and quantifying purity.[4][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile piperidines to assess purity and identify components by mass.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of impurities.[4]

By understanding the principles behind each of these core purification techniques, researchers can intelligently design and execute strategies to obtain piperidine compounds of the highest possible quality, ensuring the integrity and success of their scientific endeavors.

References

  • Piperidine from the hydrolysis of piperine. Sciencemadness.org. Available from: [Link]

  • Stasse, H. L. (1944). Process for the purification of piperidine. U.S. Patent No. 2,363,158. Washington, DC: U.S. Patent and Trademark Office.
  • Cook, E. S., & Rider, T. H. (1937). A Further Note on the Purification of Piperidine. Journal of the American Chemical Society, 59(12), 2661–2661. Available from: [Link]

  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989. Available from: [Link]

  • Stasse, H. L. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157. Washington, DC: U.S. Patent and Trademark Office.
  • Goti, P., Fomich, M. A., & Rulev, Y. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Goti, P., Fomich, M. A., & Rulev, Y. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Available from: [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Available from: [Link]

  • Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. Available from: [Link]

  • Zhang, M., & Li, J. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample. Chinese Patent No. CN104297404A.
  • Gopishetty, S., & Thatikonda, S. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent Application No. 11/845,027.
  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available from: [Link]

  • De Mey, E., et al. (2015). Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. Available from: [Link]

  • Making Piperidine to piss off my FBI Agent. (2023). YouTube. Available from: [Link]

  • Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Sorbead India. Available from: [Link]

  • Anonymous. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available from: [Link]

  • Al-Wasidi, A. S. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Available from: [Link]

  • Goti, P., Fomich, M. A., & Rulev, Y. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

Sources

Patent Landscape & Performance Guide: Derivatives of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the patent landscape and performance metrics for derivatives of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a privileged scaffold in PROTAC linkerology and kinase inhibitor design .

Executive Summary

2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS: 21168-72-9 ) is a bifunctional piperidine scaffold widely utilized as a structural intermediate in medicinal chemistry.[1] While the core molecule is off-patent, its derivatives represent a high-value intellectual property space, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and multi-target kinase inhibitors .

This guide objectively compares this scaffold against standard alternatives (e.g., piperazine linkers, aliphatic chains), demonstrating its superior utility in modulating solubility , conformational rigidity , and exit vector orientation .

Part 1: The Scaffold & Patent Status

Chemical Identity & Core Utility[2]
  • IUPAC Name: 2-[4-(Aminomethyl)piperidin-1-yl]ethanol[1][2][3]

  • Key Functionality:

    • Primary Amine (Head): High reactivity for amide coupling or reductive amination (Target Ligand attachment).

    • Hydroxyethyl Tail (Tail): Modifiable for solubility enhancement or E3 ligase attachment; mimics choline-like motifs.

    • Piperidine Core: Provides a semi-rigid linker that reduces the entropic penalty of binding compared to linear alkyl chains.

Patent Landscape Overview

The core structure is public domain, but specific therapeutic applications are heavily patented.

  • Dominant Assignees: Major pharmaceutical entities (e.g., Pfizer, Novartis) and biotech firms specializing in targeted protein degradation (e.g., Arvinas).

  • Key IP Clusters:

    • PROTAC Linkers: Patents claiming "rigidified linkers" often cite 4-aminomethylpiperidine derivatives to improve the pharmacokinetic (PK) profile of degraders.

    • Kinase Inhibitors: Used as a solvent-exposed tail to improve the solubility of ATP-competitive inhibitors (e.g., in CDK or PARP inhibitors).

    • Sigma Receptor Ligands: Derivatives serve as high-affinity ligands for Sigma-1 receptors, relevant in neurodegeneration and pain management.

Part 2: Technical Comparison & Performance Metrics

Comparative Analysis: Linker Performance in Drug Discovery

The choice of linker defines the success of bifunctional molecules like PROTACs. The table below compares the 2-(4-(Aminomethyl)piperidin-1-yl)ethanol scaffold against common alternatives.

FeaturePiperidine-Ethanol Scaffold Linear Alkyl Chains Piperazine Analogs Performance Verdict
Conformational Rigidity High: Constrains spatial orientation; reduces entropy penalty upon binding.Low: High flexibility leads to "floppy" molecules and lower binding affinity.Medium: Rigid, but limited exit vector geometry (usually 1,4-linear).Piperidine wins for precise spatial positioning.
Water Solubility (LogS) High (~0.61): The hydroxyl and tertiary amine boost aqueous solubility.Low: Alkyl chains are hydrophobic, often requiring formulation fixes.High: Similar solubility, but often introduces higher basicity (pKa issues).Piperidine-Ethanol offers balanced solubility without excessive basicity.
Metabolic Stability Moderate-High: Piperidine ring is stable; ethanol tail resists rapid oxidation better than simple alkyl amines.Low: Susceptible to rapid oxidative metabolism (CYP450).Moderate: Piperazines can be metabolic hotspots (N-oxidation).Piperidine is preferred for longer half-life requirements.
Synthetic Versatility Excellent: Orthogonal handles (OH and NH2) allow sequential functionalization.Good: Easy to synthesize but difficult to rigidify later.Good: Symmetrical nature can complicate mono-functionalization.Piperidine allows precise, asymmetric synthesis.
Mechanistic Insight: The "Exit Vector" Advantage

In kinase inhibitors, the 4-aminomethyl group acts as a distinct "exit vector." Unlike a direct 4-amino attachment, the methylene spacer (


) allows the piperidine ring to twist out of the binding plane.
  • Impact: This prevents steric clashes with the ribose-binding pocket of the ATP site, a common failure mode for rigid piperazine analogs.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis of the Core Intermediate

Objective: Selective N-alkylation of 4-(aminomethyl)piperidine without over-alkylation of the primary amine.

Reagents:

  • 4-(Aminomethyl)piperidine (1.0 eq)[2][3]

  • 2-Chloroethanol (1.1 eq) or Ethylene Oxide (gas)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or Ethanol

Protocol:

  • Dissolution: Dissolve 4-(aminomethyl)piperidine in ACN at

    
    .
    
  • Base Addition: Add anhydrous

    
     to scavenge HCl.
    
  • Alkylation: Add 2-chloroethanol dropwise over 30 minutes. Note: Slow addition prevents bis-alkylation of the primary amine.

  • Reflux: Heat to

    
     for 4-6 hours. Monitor via TLC (System: DCM/MeOH/NH3 90:9:1).
    
  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Distillation under reduced pressure or column chromatography (Silica, DCM/MeOH gradient).

    • Validation:

      
       should show distinct triplets for the ethanol chain and a doublet for the aminomethyl group.
      
PROTAC Linker Activation (Example Workflow)

Objective: Convert the hydroxyl group to a leaving group for attachment to an E3 ligase ligand.

  • Tosylation: React the core scaffold with p-Toluenesulfonyl chloride (TsCl) in DCM with

    
    .
    
  • Substitution: Displace the tosylate with the E3 ligase ligand (e.g., a Thalidomide derivative) under nucleophilic conditions.

  • Deprotection: If the primary amine was Boc-protected, remove it with TFA/DCM to reveal the attachment point for the Target Protein Ligand.

Part 4: Visualization of Signaling & Synthesis

Diagram 1: Derivatization Pathways & Therapeutic Logic

This diagram illustrates how the core scaffold acts as a hub for creating diverse therapeutic agents.

ScaffoldUtility Core 2-(4-(Aminomethyl) piperidin-1-yl)ethanol (The Scaffold) Head Primary Amine (-CH2-NH2) Core->Head Target Ligand Attachment Tail Hydroxyl Group (-CH2-CH2-OH) Core->Tail E3 Ligase Attachment Receptor Sigma-1 Receptor (Ligand Core) Core->Receptor Pharmacophore PROTAC PROTAC Linker (Rigid Spacer) Head->PROTAC Amide Linkage Kinase Kinase Inhibitor (Solubility Tail) Head->Kinase Amide Coupling (Active Site Binding) Tail->PROTAC Ether/Ester Linkage

Caption: Functional mapping of the scaffold showing orthogonal handles for PROTAC assembly and kinase inhibitor design.

Diagram 2: Comparative Linkerology (Rigidity vs. Flexibility)

This diagram visualizes the entropic advantage of the piperidine scaffold over linear chains.

LinkerComparison cluster_0 Linear Alkyl Linker cluster_1 Piperidine-Ethanol Scaffold Alkyl Flexible Chain (High Entropy) Binding1 Binding Penalty (Entropy Loss) Alkyl->Binding1 Upon Binding Pip Piperidine Ring (Pre-organized) Alkyl->Pip Optimization Strategy Binding2 High Affinity (Low Entropy Cost) Pip->Binding2 Upon Binding

Caption: Thermodynamic comparison showing how the pre-organized piperidine scaffold minimizes entropy loss during protein binding.

Part 5: References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-[4-(Aminomethyl)piperidin-1-yl]ethanol (CID 59264544).[3] Retrieved from [Link][3]

  • Meyer, C. et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands.Journal of Medicinal Chemistry. Retrieved from [Link]

  • Steinebach, C. et al. (2020). PROTAC-DB: A Database for PROTACs and Building Blocks.Nucleic Acids Research.[4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.